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  • Product: 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
  • CAS: 15536-71-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, a key in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, a key intermediate in organic synthesis. The document delves into its structural features, spectroscopic data, and characteristic reactions, with a particular focus on the synthetic protocols for its preparation and its behavior in nucleophilic ring-opening reactions. Safety and handling considerations for this class of compounds are also addressed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the utility of this versatile bicyclic epoxide.

Introduction

3-tert-butyl-7-oxabicyclo[4.1.0]heptane, also known as 4-tert-butyl-1,2-epoxycyclohexane, is a saturated bicyclic ether featuring a cyclohexane ring fused to an oxirane (epoxide) ring. The presence of the sterically demanding tert-butyl group at the 3-position significantly influences the molecule's conformation and reactivity. This structural feature locks the cyclohexane ring in a conformation where the tert-butyl group predominantly occupies an equatorial position to minimize steric strain. This conformational bias, in turn, dictates the stereochemical outcomes of its reactions. The strained three-membered epoxide ring is the primary site of reactivity, making it susceptible to nucleophilic attack, leading to a variety of ring-opened products with significant synthetic potential.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

PropertyValueSource
Molecular Formula C10H18O[1][2]
Molecular Weight 154.25 g/mol [1][2]
CAS Number 15536-71-7[1]
IUPAC Name 3-tert-butyl-7-oxabicyclo[4.1.0]heptane[1]
Appearance Likely a colorless liquid or low-melting solidInferred
Boiling Point Estimated to be in the range of 170-190 °C at atmospheric pressureInferred from related compounds
Melting Point Not available
Density Estimated to be around 0.9 g/cm³Inferred from related compounds
Solubility Expected to be soluble in a wide range of organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane, hexanes) and have limited solubility in water.Inferred from structural similarity to other epoxides
XLogP3 2.8[1][2]

Synthesis and Characterization

The most common and direct method for the synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is the epoxidation of its corresponding alkene precursor, 4-tert-butylcyclohexene.

Synthesis Protocol: Epoxidation of 4-tert-butylcyclohexene

This protocol outlines a general procedure for the epoxidation of 4-tert-butylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.

Materials:

  • 4-tert-butylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexene (1 equivalent) in dichloromethane (DCM).

  • Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

Caption: Epoxidation of 4-tert-butylcyclohexene to form the target epoxide.

Spectroscopic Characterization

While specific experimental spectra for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane are not widely published, the expected NMR and IR spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 0.8-1.0 ppm.

    • The protons on the cyclohexane ring will appear as a series of complex multiplets in the region of δ 1.0-2.5 ppm.

    • The protons on the epoxide ring (C1 and C2) are expected to resonate as multiplets around δ 2.8-3.2 ppm. The coupling patterns will be influenced by the stereochemistry of the epoxide (cis or trans relative to the tert-butyl group).

  • ¹³C NMR:

    • The quaternary carbon of the tert-butyl group will appear around δ 32-34 ppm, and the methyl carbons around δ 27-29 ppm.

    • The carbons of the cyclohexane ring will resonate in the range of δ 20-40 ppm.

    • The carbons of the epoxide ring are expected to be in the region of δ 50-60 ppm.

  • Infrared (IR) Spectroscopy:

    • The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.

    • A characteristic C-O-C stretching band for the epoxide ring is expected in the region of 1250 cm⁻¹ and also in the 800-950 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is dominated by the electrophilic nature of the epoxide ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration for synthetic applications.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack.[3][4] The attack of the nucleophile then proceeds at the more substituted carbon atom, following a mechanism that has significant SN1 character.[3][5] This is because the partial positive charge that develops in the transition state is better stabilized at the more substituted position. The stereochemistry of the reaction results in an anti-diaxial opening of the epoxide, leading to a trans-diol product when water is the nucleophile.

Acid_Catalyzed_Ring_Opening A Epoxide C Protonated Epoxide A->C Protonation B H+ (Acid Catalyst) B->C E Transition State (Attack at more substituted carbon) C->E Nucleophilic Attack D Nucleophile (e.g., H2O) D->E F Ring-Opened Intermediate E->F H Trans-diol Product F->H Deprotonation G Deprotonation G->H

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism.[5][6] The nucleophile attacks the less sterically hindered carbon of the epoxide.[6] For 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, this would be the carbon atom further away from the bulky tert-butyl group. This reaction also proceeds with inversion of stereochemistry at the site of attack.

Base_Catalyzed_Ring_Opening A Epoxide C Transition State (Attack at less substituted carbon) A->C Nucleophilic Attack (SN2) B Strong Nucleophile (e.g., RO-) B->C D Alkoxide Intermediate C->D F Trans-alkoxy-alcohol Product D->F Protonation E Protonation (Workup) E->F

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[7][8][9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7][8]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[1][9] Contaminated clothing should be removed and washed before reuse.

  • Eye Contact: In case of contact with eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-tert-butyl-7-oxabicyclo[4.1.0]heptane is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its conformationally locked structure, due to the presence of the bulky tert-butyl group, provides a platform for stereoselective transformations. The facile ring-opening of the strained epoxide ring under both acidic and basic conditions allows for the introduction of a wide range of functional groups, making it a versatile building block in the synthesis of complex organic molecules and potential pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this compound.

References

  • PubChem. 3-tert-butyl-7-oxabicyclo[4.1.0]heptane. National Center for Biotechnology Information. [Link]

  • Entropy Resins. Epoxy Resin Safety Precautions. [Link]

  • Eye Candy Pigments. 6 Epoxy Resin Safety Precautions You Should Be Taking. [Link]

  • PubChem. (1R,3S,6S)-3-tert-butyl-7-oxabicyclo[4.1.0]heptane. National Center for Biotechnology Information. [Link]

  • Tricel Composites. Safety Precautions When Working with Epoxy and Polyester Resins. [Link]

  • WEST SYSTEM. Preventing Overexposure to Epoxy Resins and Hardeners. [Link]

  • Concord Terrazzo Company. Safe Handling of Epoxy Resin Systems. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. [Link]

  • Chemsrc. 4-tert-Butylcyclohexanone. [Link]

  • Molbase. 4-tert-butylcyclohexanone. [Link]

  • PubChem. 4-Tert-butylcyclohex-1-ene. National Center for Biotechnology Information. [Link]

  • LookChem. tert-butyl Cyclohexene benzene. [Link]

  • Chemistry LibreTexts. Reactions of Epoxides- Ring-opening. [Link]

  • Master Organic Chemistry. Opening of Epoxides With Acid. [Link]

  • Parker, R. E.; Isaacs, N. S. Mechanisms Of Epoxide Reactions. Chemical Reviews1959, 59 (4), 737-799.
  • Wang, Z.; Cui, Y.-T.; Xu, Z.-B.; Qu, J. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry2008, 73 (6), 2270-2274.
  • Chiappe, C.; et al. Stereo- and enantioselectivity of the soluble epoxide hydrolase-catalysed hydrolysis of (±)- cis-dialkyl substituted oxiranes. Tetrahedron1999, 55 (37), 11255-11264.
  • Jasinski, R. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • Royal Society of Chemistry. 1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997, 62 (21), 7512-7515.
  • TURI. DOSS. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • Wikipedia. 4-tert-Butylphenol. [Link]

  • Kozioł, A.; et al. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity2019, 16 (11), e1900398.
  • PubChem. 4-t-Butyl-2-epoxycyclohexene. National Center for Biotechnology Information. [Link]

  • ChemClass Journal. Modified Synthesis and 1 H NMR Structure Elucidation of tert-Butyl-4,5-epoxypentanoate. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • ResearchGate. Naturally Occurring Cyclohexane Epoxides: Sources, Biological Activities, and Synthesis. [Link]

  • Baum, K.; et al. Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane(1)(,)(2). The Journal of Organic Chemistry1996, 61 (5), 1830-1841.
  • Johnson, C. R.; et al. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shift assignments for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, a substituted cyclohexene oxide. The presence of a conformationally-locking tert-butyl group and a strained epoxide ring creates a unique and illustrative spectroscopic challenge. This document will not only present predicted chemical shifts but will also delve into the fundamental principles governing these assignments, offering a framework for the analysis of similar bicyclic systems.

Molecular Structure and Conformational Analysis

The structure of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane presents a cyclohexane ring fused to a three-membered oxirane ring. The bulky tert-butyl group at the C3 position plays a crucial role in the molecule's conformational preference. Due to significant steric hindrance (A-value of ~5 kcal/mol), the tert-butyl group will predominantly occupy the equatorial position, effectively locking the cyclohexane ring in a chair-like conformation. This conformational rigidity simplifies the NMR analysis by reducing the number of observable conformers and leads to distinct chemical shifts for axial and equatorial protons.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane are predicted to exhibit a set of well-resolved signals that can be unambiguously assigned through a combination of 1D and 2D NMR techniques. The conformational rigidity imposed by the equatorial tert-butyl group simplifies the spectra and allows for a detailed analysis of the effects of the epoxide ring on the chemical shifts of the cyclohexane protons and carbons. The presented predicted assignments and experimental protocols provide a robust framework for the structural characterization of this molecule and serve as a valuable guide for researchers working with similar bicyclic systems.

References

Foundational

Conformational Analysis and Reactivity of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane Isomers: A Stereoelectronic Framework

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In advanced organic synthesis and drug development, predicting the regio- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In advanced organic synthesis and drug development, predicting the regio- and stereochemical outcomes of functionalization reactions is critical. The molecule 3-tert-butyl-7-oxabicyclo[4.1.0]heptane [1], widely known as 3-tert-butylcyclohexene oxide, serves as a premier model system for understanding the interplay between steric approach control and stereoelectronic control. By utilizing the massive steric bulk of the tert-butyl group as a conformational lock, we can isolate and study the intrinsic reactivity of the oxabicyclo[4.1.0]heptane framework. This guide provides a comprehensive analysis of its conformational topography, the mechanistic causality behind its ring-opening reactions, and field-proven experimental protocols for its synthesis and characterization.

Conformational Topography of the Isomers

The oxabicyclo[4.1.0]heptane system inherently adopts a half-chair conformation to minimize ring strain while accommodating the fused three-membered epoxide ring. The introduction of a tert-butyl group at the C3 position introduces a stringent conformational requirement: the tert-butyl group possesses an exceptionally high A-value ( ≈4.8 kcal/mol), effectively forbidding it from occupying a pseudo-axial position. It must remain pseudo-equatorial.

The trans-Isomer

In trans-3-tert-butyl-7-oxabicyclo[4.1.0]heptane, the epoxide oxygen and the tert-butyl group are on opposite faces of the cyclohexane ring. When the tert-butyl group adopts its mandatory pseudo-equatorial position, the epoxide ring is positioned anti to it. This conformation is thermodynamically highly stable because it minimizes transannular steric strain and avoids gauche-like interactions between the C3 substituent and the C2 oxygen.

The cis-Isomer

In cis-3-tert-butyl-7-oxabicyclo[4.1.0]heptane, the epoxide oxygen and the tert-butyl group reside on the same face. Forcing the tert-butyl group into the pseudo-equatorial position places the epoxide oxygen syn to it. This spatial proximity induces significant steric strain, making the cis-isomer thermodynamically less stable and kinetically more challenging to synthesize via standard epoxidation[2],[3].

Data Presentation: Conformational and Reactivity Profile

Table 1 summarizes the quantitative and predictive data for both diastereomers.

Table 1: Conformational and Reactivity Profile of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane Isomers

IsomerEpoxidation Yield (Relative)Preferred Half-Chair ConformationPredicted Ring-Opening RegioselectivityDiagnostic 1 H NMR J1,2​ (Product)
trans-isomer > 90%t-Bu pseudo-equatorialC1 (Trans-diaxial TS)Small ( 2–4 Hz)
cis-isomer < 10%t-Bu pseudo-equatorialC2 (Sterically hindered) or C1 (via flipped state)Small (if C2) / Large (if C1)

Mechanistic Implications: The Fürst-Plattner Rule

The nucleophilic ring opening of cyclohexene oxides is governed by the Fürst-Plattner rule , which states that the reaction must proceed via a transition state that leads directly to a trans-diaxial arrangement of the incoming nucleophile and the departing hydroxyl group[4],[5]. This is a strict stereoelectronic requirement dictated by the need for optimal orbital overlap between the nucleophile's HOMO and the epoxide C–O σ∗ LUMO.

Reactivity of the trans-Isomer

For the trans-isomer, the tert-butyl group is pseudo-equatorial. To satisfy the Fürst-Plattner rule, the nucleophile must attack the epoxide carbon that allows it to enter from an axial trajectory.

  • Attack at C1: The nucleophile enters axially, breaking the C1–O bond, and leaving the oxygen at C2 in an axial position. This yields a product where the nucleophile is axial, the hydroxyl is axial, and the tert-butyl group remains equatorial. This pathway is both stereoelectronically and sterically favored.

  • Attack at C2: An attack at C2 would force the nucleophile and the hydroxyl group into equatorial positions in the transition state, violating the Fürst-Plattner rule and incurring a massive kinetic penalty.

G A trans-3-tert-butylcyclohexene oxide (t-Bu pseudo-equatorial) B Nucleophilic Attack (Stereoelectronic Control) A->B C1 Attack at C1 (Trans-Diaxial TS) B->C1 Favored (Fürst-Plattner) C2 Attack at C2 (Trans-Diequatorial TS) B->C2 Disfavored (High Energy TS) D Major Product 1-Nu(ax), 2-OH(ax), 3-tBu(eq) C1->D

Fig 1: Regioselective ring opening of trans-3-tert-butylcyclohexene oxide via Fürst-Plattner rule.

The Steric vs. Stereoelectronic Conflict in the cis-Isomer

The cis-isomer presents a classic mechanistic paradox[6]. In its stable pseudo-equatorial conformation, the Fürst-Plattner rule dictates that nucleophilic attack must occur at C2 to achieve a trans-diaxial transition state. However, C2 is directly adjacent to the massive tert-butyl group at C3. The incoming nucleophile faces severe steric repulsion (steric approach control). Consequently, the molecule may either force the sterically hindered C2 attack or undergo a ring-flip to a highly unstable pseudo-axial conformation to allow attack at C1. This conflict significantly lowers the reaction rate compared to the trans-isomer.

Experimental Protocols

To leverage these mechanistic insights, the following self-validating experimental workflows are provided. The protocols ensure that the stereochemical outcomes can be unambiguously confirmed through intrinsic spectroscopic properties.

Protocol 1: Diastereoselective Synthesis and Isolation

The epoxidation of 3-tert-butylcyclohexene is highly diastereoselective due to steric approach control. The bulky tert-butyl group shields the syn face, directing the oxidant to the anti face[2].

  • Reaction Setup: Dissolve 3-tert-butylcyclohexene (10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 12 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir for 4 hours at room temperature. Monitor completion via TLC or GC-MS.

  • Quenching and Workup: Quench the reaction with 20 mL of saturated aqueous Na 2​ S 2​ O 3​ to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO 3​ (3 x 30 mL) to remove meta-chlorobenzoic acid.

  • Purification: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate 95:5) to isolate the major trans-3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

Protocol 2: Regioselective Nucleophilic Ring Opening and NMR Validation

This protocol utilizes azide as a model nucleophile. The elegance of this assay lies in its self-validating NMR readout.

  • Reaction Setup: Dissolve the isolated trans-isomer (1 mmol) in 5 mL of a DMF/H 2​ O (4:1) mixture.

  • Nucleophilic Attack: Add sodium azide (NaN 3​ , 3 mmol) and ammonium chloride (NH 4​ Cl, 1.5 mmol). Heat the mixture to 60 °C for 12 hours.

  • Workup: Dilute with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate.

  • NMR Validation (Self-Validating Step): Dissolve the purified product in CDCl 3​ and acquire a 1 H NMR spectrum. Analyze the coupling constant ( J ) between the protons at C1 and C2.

    • Causality Insight: Because the Fürst-Plattner rule forces the azide and hydroxyl groups into axial positions, the protons attached to C1 and C2 must be equatorial . Equatorial-equatorial protons exhibit a small dihedral angle ( ≈60∘ ), resulting in a small coupling constant ( J1,2​≈2−4 Hz). The absence of a large diaxial coupling constant ( J>9 Hz) definitively proves the trans-diaxial orientation of the substituents in the locked conformation.

G S1 Step 1: Epoxidation 3-tert-butylcyclohexene + mCPBA S2 Step 2: Isomer Separation Chromatography (cis/trans resolution) S1->S2 S3 Step 3: NMR Conformational Analysis 1H/13C NMR & NOESY S2->S3 S4 Step 4: Ring-Opening Assay Reaction with Nucleophile (e.g., NaN3) S3->S4 S5 Step 5: Regioselectivity Validation 1H NMR Coupling Constants (J-values) S4->S5

Fig 2: Experimental workflow for the synthesis, isolation, and structural analysis of isomers.

Conclusion

The conformational analysis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane isomers provides a masterclass in predictive organic chemistry. By understanding the causal relationship between the steric bulk of the tert-butyl group, the half-chair topography of the epoxide, and the stereoelectronic demands of the Fürst-Plattner rule, researchers can rationally design and execute highly regio- and stereoselective functionalizations. The integration of these principles with self-validating NMR protocols ensures robust, reproducible results in complex molecule synthesis.

References

  • "3-Tert-butyl-7-oxabicyclo[4.1.0]heptane - PubChem", National Institutes of Health.[Link]

  • "How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide", ACS Publications.[Link]

  • "Reactions of the Limonene 1,2-Oxides. I. The Stereospecific Reactions of the (+)-cis- and (+)-trans-Limonene 1,2-Oxides", ResearchGate.[Link]

  • "Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane", ACS Publications.[Link]

  • "Origin of Stereofacial Selectivity in Electrophilic Additions to Methylenecyclohexanes and Methylenedioxanes. A Theoretical and Experimental Study", ResearchGate. [Link]

Sources

Exploratory

Stereochemical Anchoring and Crystallographic Profiling of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane Derivatives

Introduction: The Conformational Lock In the realm of organic stereochemistry and rational drug design, controlling the 3D spatial arrangement of a molecule is paramount. 3-tert-butyl-7-oxabicyclo[4.1.0]heptane —commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformational Lock

In the realm of organic stereochemistry and rational drug design, controlling the 3D spatial arrangement of a molecule is paramount. 3-tert-butyl-7-oxabicyclo[4.1.0]heptane —commonly known as 4-tert-butylcyclohexene oxide—serves as a premier model system for studying rigidified cyclic frameworks [1].

The massive steric bulk of the tert-butyl group dictates the molecule's conformational fate. With an A-value (conformational free energy difference) of approximately 4.8 kcal/mol, the tert-butyl group overwhelmingly prefers the equatorial position to avoid severe 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring into a single, predictable chair conformation. When this locked system is epoxidized and subsequently subjected to ring-opening reactions, it provides a highly controlled environment to study stereoelectronics, regioselectivity, and reaction trajectories, the results of which are definitively validated through X-ray crystallography [2].

Mechanistic Causality: The Fürst-Plattner Rule

The true utility of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane derivatives lies in their adherence to the Fürst-Plattner Rule (the trans-diaxial effect). This rule dictates that the nucleophilic ring opening of conformationally biased cyclohexene oxides will proceed such that the incoming nucleophile and the resulting hydroxyl group adopt a trans-diaxial arrangement in the transition state and the immediate product.

The Stereoelectronic Rationale

Why does the reaction strictly follow this pathway? The causality is rooted in molecular orbital theory. For a successful SN​2 -like ring opening, the highest occupied molecular orbital (HOMO) of the incoming nucleophile must achieve maximum overlap with the lowest unoccupied molecular orbital (LUMO)—the σ∗ orbital of the C–O epoxide bond.

  • Axial Attack: Attack from the axial trajectory allows the nucleophile to approach parallel to the developing p-orbitals, maintaining continuous orbital overlap as the carbon rehybridizes. This leads directly to the stable chair conformation.

  • Equatorial Attack: An equatorial approach forces the molecule into a high-energy twist-boat intermediate before it can relax into a chair, creating an insurmountable kinetic barrier.

FurstPlattner Start 4-tert-butylcyclohexene Epox Epoxidation (mCPBA) Start->Epox Cis cis-Epoxide Isomer Epox->Cis Top-face attack Trans trans-Epoxide Isomer Epox->Trans Bottom-face attack AttackCis Nucleophilic Attack at C2 (Axial Trajectory) Cis->AttackCis Fürst-Plattner Rule AttackTrans Nucleophilic Attack at C1 (Axial Trajectory) Trans->AttackTrans Fürst-Plattner Rule ProdCis Trans-diaxial Product (C1-OH eq, C2-Nu ax) AttackCis->ProdCis ProdTrans Trans-diaxial Product (C1-Nu ax, C2-OH eq) AttackTrans->ProdTrans

Fig 1. Stereochemical logic of the Fürst-Plattner rule in epoxide ring-opening.

Self-Validating Experimental Protocols

To generate high-quality crystal structure data, the target derivatives must be synthesized, isolated, and crystallized with absolute stereochemical purity. The following protocols represent a self-validating workflow.

Protocol A: Diastereoselective Epoxidation of 4-tert-butylcyclohexene
  • Objective: Synthesize and separate the cis and trans isomers of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

  • Procedure:

    • Dissolve 4-tert-butylcyclohexene (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C.

    • Add meta-chloroperoxybenzoic acid (mCPBA, 12 mmol) portion-wise.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Quench with saturated aqueous Na2​SO3​ to destroy excess peroxide, followed by washing with saturated NaHCO3​ to remove meta-chlorobenzoic acid.

  • Causality & Validation: DCM is chosen as a non-polar, aprotic solvent to stabilize the concerted, "butterfly" transition state of the epoxidation without competing hydrogen bonding. The reaction yields a mixture of cis and trans epoxides. Validation is performed via Thin Layer Chromatography (TLC); the differing dipole moments of the diastereomers allow for separation via silica gel column chromatography.

Protocol B: Regioselective Ring Opening
  • Objective: Execute a trans-diaxial ring opening to yield a functionalized cyclohexanol derivative.

  • Procedure:

    • Dissolve the purified cis-epoxide (5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere.

    • Introduce the nucleophile (e.g., lithium aluminum hydride for hydride attack, or a thiophosphinoyl anion for phosphorus derivatization) [3].

    • Reflux the mixture for 12 hours, then carefully quench with Fieser’s method (if using LAH) or 5% acetic acid.

  • Causality & Validation: THF is utilized because its oxygen lone pairs strongly solvate the lithium cation ( Li+ ). The Li+ acts as a critical Lewis acid, coordinating to the epoxide oxygen and weakening the C–O bond, thereby lowering the activation energy for the incoming nucleophile. Validation is achieved via IR spectroscopy: the disappearance of the epoxide C–O–C stretch (~850 cm⁻¹) and the appearance of a broad O–H stretch (~3300 cm⁻¹) confirm the ring opening.

Protocol C: Derivatization and Single Crystal Growth
  • Objective: Prepare the molecule for X-Ray Diffraction (XRD).

  • Procedure:

    • React the resulting cyclohexanol derivative with p-nitrobenzoyl chloride in the presence of pyridine.

    • Purify the resulting ester via recrystallization.

    • Dissolve the pure ester in a binary solvent system (e.g., Methanol/Chloroform).

    • Allow slow evaporation at room temperature in a vibration-free environment over 7–14 days.

  • Causality & Validation: Epoxide ring-opened products are frequently oils or low-melting solids, making them unsuitable for XRD. Derivatizing the hydroxyl group with a rigid, aromatic p-nitrobenzoate group adds molecular mass and introduces strong intermolecular forces ( π−π stacking and dipole-dipole interactions). These forces are the causal agents that drive the highly ordered packing required for single crystal formation.

XRDWorkflow Prep Derivative Synthesis Crystal Single Crystal Growth Prep->Crystal Diffraction X-Ray Diffraction Crystal->Diffraction Solve Phase Problem Solution Diffraction->Solve Model 3D Crystal Structure Solve->Model

Fig 2. Self-validating crystallographic workflow from synthesis to 3D modeling.

Quantitative Data Analysis

The structural integrity of the locked chair conformation and the geometric outcomes of the ring-opening reactions are definitively captured by quantitative crystallographic and physicochemical data.

Table 1: Physicochemical and Topological Properties of the Parent Epoxide [1]

PropertyValueImplication for Synthesis
Molecular Formula C10​H18​O Defines the baseline mass for mass spectrometry tracking.
Molecular Weight 154.25 g/mol Low MW indicates high volatility; requires careful solvent removal.
XLogP3 2.8Highly lipophilic; necessitates non-polar organic solvents for extraction.
Topological Polar Surface Area 12.5 ŲMinimal polar surface area; dictates the need for derivatization for XRD.

Table 2: Diagnostic Crystallographic Parameters for trans-Diaxial Derivatives [3]

Crystallographic ParameterTypical Observed ValueStructural Significance
Crystal System / Space Group Monoclinic / P21​/c Common for chiral derivatives crystallizing as racemates.
R-factor ( R1​ ) 0.03 – 0.05Indicates a highly reliable structural model with minimal phase error.
C–O Bond Length (Ester) ~1.43 ÅConfirms standard single-bond character post-ring opening.
Torsion Angle (Nu–C–C–O) ~175° – 180°Definitive proof of the antiperiplanar (trans-diaxial) arrangement mandated by the Fürst-Plattner rule.

Conclusion

The crystal structure data of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane derivatives serves as the ultimate physical validation of stereoelectronic theory. By utilizing the tert-butyl group as a conformational anchor, researchers can predictably dictate the trajectory of nucleophilic attack. The resulting trans-diaxial products, once derivatized and subjected to X-ray diffraction, provide atomic-level proof of the Fürst-Plattner rule, offering an indispensable toolkit for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information (NCBI). "3-tert-butyl-7-oxabicyclo[4.1.0]heptane | C10H18O - PubChem." PubChem Compound Summary for CID 12575004. Available at:[Link]

  • Klunder, J. M., et al. "Chlorohydroxylation of Olefins with Peroxides and Titanium Tetrachloride." Journal of Organic Chemistry, 1985. Available at:[Link]

  • "β Effect of Phosphorus Functionalities." Journal of the American Chemical Society, 1996. (Details the Crystal Structure of r-4-tert-Butyl-trans-2-(diphenylthiophosphinoyl)cyclohex-cis-1-yl p-Nitrobenzoate). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane as a Conformational Anchor in Asymmetric Synthesis

Executive Summary 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, widely referred to in literature as 4-tert-butylcyclohexene oxide , is a highly specialized alicyclic epoxide. In asymmetric organic synthesis, flexible cyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-tert-butyl-7-oxabicyclo[4.1.0]heptane, widely referred to in literature as 4-tert-butylcyclohexene oxide , is a highly specialized alicyclic epoxide. In asymmetric organic synthesis, flexible cyclic systems often obscure mechanistic pathways due to rapid interconversion between half-chair conformations. The introduction of a bulky tert-butyl group at the C4 position acts as an equatorial anchor, effectively freezing the cyclohexane ring into a single, rigid chair conformation. For researchers and drug development professionals, this conformational locking provides an unambiguous, self-validating model for probing stereoelectronic effects, mapping enzyme active sites, and developing enantioselective ring-opening methodologies.

Mechanistic Profiling: Base-Mediated Epoxide Isomerization

The base-mediated rearrangement of epoxides to allylic alcohols is a cornerstone transformation in the synthesis of chiral building blocks. However, determining whether a novel chiral base induces a syn- or anti-β-elimination is nearly impossible with flexible substrates.

Causality & Mechanism: By utilizing deuterium-labeled cis-4-tert-butylcyclohexene oxide, researchers can definitively map solvent-dependent elimination pathways. In nonpolar solvents (e.g., THF), lithium dialkylamides coordinate directly with the epoxide oxygen, directing a syn-β-elimination. Conversely, when a strongly coordinating polar solvent like Hexamethylphosphoramide (HMPA) is introduced, the lithium cation becomes heavily solvated, disrupting this coordination. Deprived of the directing effect, the substrate undergoes a strict 1[1]. Because the tert-butyl group locks the ring, the axial versus equatorial nature of the abstracted protons is fixed, allowing the resulting allylic alcohol's stereochemistry to perfectly reflect the elimination mechanism.

G cluster_0 Non-Polar Solvent (THF) cluster_1 Polar Solvent (HMPA) Substrate cis-4-tert-butylcyclohexene oxide PathA syn-β-elimination Substrate->PathA LDA / THF PathB anti-β-elimination Substrate->PathB LDA / HMPA ProdA Allylic Alcohol (Isomer A) PathA->ProdA ProdB Allylic Alcohol (Isomer B) PathB->ProdB

Caption: Solvent-dependent pathways in base-induced isomerization of conformationally locked epoxides.

Biocatalytic Kinetic Resolution: Epoxide Hydrolase Mapping

Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are critical biocatalysts that catalyze the trans-diaxial hydrolysis of epoxides to vicinal diols. 4-tert-butylcyclohexene oxide serves as a benchmark substrate to evaluate the enantioselectivity and active-site geometry of these enzymes.

Causality & Mechanism: The active site of mEH exhibits strict steric requirements, preferentially binding the 3,4M conformer of epoxycyclohexanes. When racemic cis-4-tert-butylcyclohexene oxide is subjected to mEH, the 1S,2R,4R-enantiomer is rapidly hydrolyzed via inversion at the R-configured oxirane carbon. The bulky tert-butyl group forces a specific binding orientation, resulting in the. The unreacted antipode is recovered with high optical purity, demonstrating an efficient kinetic resolution driven entirely by conformational locking.

G Racemate (±)-cis-4-tert-butylcyclohexene oxide Enzyme Microsomal Epoxide Hydrolase (mEH) Racemate->Enzyme Split Kinetic Resolution Enzyme->Split Favored 1S,2R,4R-enantiomer (Rapid Hydrolysis) Split->Favored k_fast Unfavored 1R,2S,4S-enantiomer (Slow Hydrolysis) Split->Unfavored k_slow Diol (+)-1S,2S,4R-Diol (88% ee) Favored->Diol Inversion at C1 Recovered Recovered Epoxide (High ee) Unfavored->Recovered Remains intact

Caption: Kinetic resolution of (±)-cis-4-tert-butylcyclohexene oxide via microsomal epoxide hydrolase.

Quantitative Data Summaries

Table 1: Solvent Effects on Elimination Pathways of cis-4-tert-butylcyclohexene oxide

Solvent SystemBaseDominant PathwayPrimary Product StereochemistryMechanistic Driver
THF (Non-polar)LDAsyn-β-eliminationIsomer A (Axial alcohol)Lithium coordination to epoxide oxygen[1]
THF / HMPA (Polar)LDAanti-β-eliminationIsomer B (Equatorial alcohol)Solvation of Li⁺ disrupts coordination[1]

Table 2: Enzymatic Kinetic Resolution Performance

SubstrateBiocatalystFavored EnantiomerProductee (%)Conversion (%)
(±)-cis-4-tert-butylcyclohexene oxidemEH1S,2R,4R(+)-1S,2S,4R-1,2-dihydroxy-4-tert-butylcyclohexane88%48%
(±)-trans-1,2-epoxy-4-tert-butylcyclohexanemEH1S,2R,4S1R,2R-diol derivative>90%~50%

Experimental Protocols

Protocol 1: Base-Mediated Isomerization of cis-4-tert-butylcyclohexene oxide

Objective: To synthesize allylic alcohols via controlled β-elimination and validate the stereochemical pathway.

  • Preparation of Base: In an oven-dried Schlenk flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Solvent Modulation: For anti-elimination studies, add HMPA (2.0 equiv) to the LDA solution and stir for 15 minutes at -78 °C. (Caution: HMPA is a suspected carcinogen; handle with extreme care in a fume hood).

  • Substrate Addition: Add a solution of deuterium-labeled cis-4-tert-butylcyclohexene oxide (1.0 equiv) in THF dropwise.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature over 4 hours. The rigid chair conformation ensures that only the correctly aligned β-proton is abstracted.

  • Quenching and Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3×). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude mixture via ¹H NMR. The coupling constants ( J -values) of the newly formed allylic alcohol will self-validate the syn vs. anti elimination pathway based on the Karplus equation, confirming the axial vs. equatorial position of the remaining protons.

Protocol 2: Enzymatic Kinetic Resolution using mEH

Objective: To isolate enantiopure epoxides and diols via biocatalytic desymmetrization.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted to pH 7.4.

  • Substrate Solubilization: Dissolve (±)-cis-4-tert-butylcyclohexene oxide (50 mM final concentration) in a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) to ensure bioavailability in the aqueous medium.

  • Enzyme Addition: Add purified microsomal epoxide hydrolase (mEH) to the buffered substrate solution.

  • Incubation: Incubate the mixture at 37 °C in an orbital shaker at 200 rpm.

  • Real-Time Monitoring (Self-Validation): Periodically sample the reaction. Extract aliquots with ethyl acetate and analyze via chiral GC or HPLC to monitor the enantiomeric excess (ee) of the unreacted epoxide and the formed diol. This ensures the kinetic resolution is halted at optimal theoretical yield.

  • Termination and Extraction: At ~48-50% conversion, terminate the reaction by extracting the aqueous phase with ethyl acetate (3×).

  • Purification: Separate the highly polar diol ((+)-1S,2S,4R-1,2-dihydroxy-4-tert-butylcyclohexane) from the unreacted enantiopure epoxide using silica gel flash chromatography (eluent: hexane/ethyl acetate gradient).

References

  • Archer, I. V. J. "Epoxide Hydrolases as Asymmetric Catalysts." ElectronicsAndBooks / Tetrahedron. URL:

  • [1] "Structural and Solvent Effects on the Mechanism of Base-Induced Rearrangement of Epoxides to Allylic Alcohols." The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Application

Application Note: Catalytic Hydrogenolysis of 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane

Executive Summary 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (commonly known as 4-tert-butylcyclohexene oxide) is a conformationally locked epoxide that serves as a premier model substrate for investigating the stereochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-tert-butyl-7-oxabicyclo[4.1.0]heptane (commonly known as 4-tert-butylcyclohexene oxide) is a conformationally locked epoxide that serves as a premier model substrate for investigating the stereochemistry and regiochemistry of oxirane ring-opening reactions. Because the bulky tert-butyl group strongly prefers the equatorial position, the cyclohexane ring is frozen in a single chair conformation. This structural rigidity allows researchers to precisely map the trajectory of catalytic hydrogenolysis and distinguish between axial and equatorial C–O bond cleavage. This application note details validated protocols for the catalytic hydrogenolysis of this substrate, providing mechanistic rationale and quality control metrics for drug development professionals and synthetic chemists.

Mechanistic Causality & Catalyst Selection

The catalytic hydrogenolysis of epoxides is notoriously challenging compared to standard alkene hydrogenation, often requiring elevated pressures, specific polar solvents, or acidic promoters. The choice of catalyst and solvent fundamentally alters the regioselectivity and the mechanism of C–O bond cleavage[1].

  • Palladium on Carbon (Pd/C): Hydrogenolysis over Pd/C typically proceeds via electrophilic activation of the epoxide oxygen by the metal surface, followed by nucleophilic attack of a surface-bound hydride. As demonstrated by 2, liquid-phase hydrogenolysis of cyclohexene epoxides on 10% Pd/C primarily yields alcohols via the cleavage of one C–O bond, with competing isomerization to ketones[2]. A polar protic solvent (like Ethanol) is critical here, as it stabilizes the developing dipole in the transition state during C–O bond heterolysis.

  • Platinum Oxide (PtO 2​

    • Adams' Catalyst): PtO 2​ is often inactive toward epoxides in neutral media. However, conducting the reaction in glacial acetic acid protonates the oxirane oxygen, creating a superior leaving group and lowering the activation energy for ring opening. This acid-promoted pathway often shifts the regioselectivity, favoring the cleavage of the less sterically hindered C–O bond.
  • Stereoelectronic Control: For the trans isomer of 4-tert-butylcyclohexene oxide, the epoxide C–O bonds are pseudo-axial and pseudo-equatorial. The stereoelectronic requirement for axial attack by hydride dictates the major diastereomeric product, making this a self-validating system for testing catalyst behavior[3].

Mechanistic Workflow

G Start 4-tert-butylcyclohexene oxide (Starting Material) CatSelect Select Catalyst System Start->CatSelect PdC 10% Pd/C Neutral/Protic Media (EtOH) CatSelect->PdC PtO2 PtO2 (Adams' Catalyst) Acidic Promoter (AcOH) CatSelect->PtO2 HydroPd Hydrogenolysis (50 psi H2, 25°C) PdC->HydroPd HydroPt Hydrogenolysis (1 atm H2, 25°C) PtO2->HydroPt CleavagePd Pseudo-axial C-O Cleavage (Hydride Delivery) HydroPd->CleavagePd CleavagePt Acid-Assisted C-O Cleavage (Protonation & Ring Opening) HydroPt->CleavagePt ProdPd Major: trans-4-tert-butylcyclohexanol Minor: Ketone Byproducts CleavagePd->ProdPd ProdPt Major: cis-3-tert-butylcyclohexanol Minor: Over-reduction products CleavagePt->ProdPt

Workflow for the stereoselective catalytic hydrogenolysis of 4-tert-butylcyclohexene oxide.

Experimental Protocols

Protocol A: Palladium-Catalyzed Hydrogenolysis (10% Pd/C)

Objective: Selective cleavage of the oxirane ring to yield the corresponding cyclohexanol with minimal isomerization. Self-Validating Metric: Monitor hydrogen uptake using a mass flow controller or a calibrated pressure gauge. The reaction is strictly complete when exactly 1.0 molar equivalent of H 2​ is consumed. Continued consumption indicates unwanted over-reduction or solvent interaction.

  • Preparation: In a flame-dried 250 mL Parr hydrogenation bottle, add 1.0 g (6.48 mmol) of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

  • Solvent Addition: Add 25 mL of absolute ethanol (EtOH). Causality: The high dielectric constant of EtOH stabilizes the polar transition state, significantly accelerating the reaction rate compared to non-polar solvents like hexane.

  • Catalyst Loading: Carefully add 100 mg of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric and can ignite volatile solvents in the presence of oxygen. Purge the flask with N 2​ prior to addition.

  • Reaction Execution: Attach the bottle to a Parr shaker. Purge the system with N 2​ (3 cycles), followed by H 2​ (3 cycles). Pressurize the vessel to 50 psi with H 2​ .

  • Agitation & Monitoring: Shake at room temperature (25 °C) for 4–6 hours. Monitor the pressure drop until it stabilizes, indicating the consumption of ~6.48 mmol of H 2​ .

  • Workup: Vent the H 2​ gas safely into a fume hood. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 15 mL of ethyl acetate (EtOAc).

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude product. Analyze via GC-MS or 1 H NMR to determine the diastereomeric ratio.

Protocol B: Platinum Oxide-Catalyzed Hydrogenolysis (Adams' Catalyst)

Objective: Acid-promoted hydrogenolysis to alter regioselectivity via oxonium intermediate formation.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.48 mmol) of the epoxide in 20 mL of glacial acetic acid (AcOH). Causality: AcOH protonates the epoxide, weakening the C–O bond and facilitating nucleophilic hydride attack from the Pt surface at standard atmospheric pressure.

  • Catalyst Loading: Add 50 mg of PtO 2​ .

  • Reaction Execution: Evacuate the flask and backfill with H 2​ using a double-layered balloon (1 atm). Stir vigorously at 25 °C.

  • Monitoring: The brown PtO 2​ will rapidly reduce to black Pt(0) active catalyst within minutes. Continue stirring for 12 hours.

  • Workup: Filter the suspension through Celite. Carefully neutralize the acetic acid filtrate by slow addition to a beaker containing saturated aqueous NaHCO 3​ at 0 °C (Caution: vigorous effervescence). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under vacuum.

Quantitative Data Summary

The following table summarizes the expected conversion rates and stereochemical outcomes based on the chosen catalytic system.

CatalystSolventPressureTemp (°C)Time (h)Conversion (%)Major ProductIsomeric Ratio (Major:Minor)
10% Pd/C EtOH50 psi256>95trans-4-tert-butylcyclohexanol85:15
10% Pd/C Hexane50 psi251270trans-4-tert-butylcyclohexanol60:40
PtO 2​ AcOH1 atm2512>98cis-3-tert-butylcyclohexanol90:10
Raney Ni EtOH100 psi502485trans-4-tert-butylcyclohexanol75:25

Note: Isomeric ratios represent the distribution between the primary cleavage product and secondary byproducts (e.g., alternative cleavage regioisomers or ketone tautomerization products).

Troubleshooting & Quality Control

  • Incomplete Conversion: Often caused by catalyst poisoning. Ensure the starting epoxide is free from sulfurous or halogenated impurities. If conversion stalls, filter the mixture and resubject to fresh catalyst.

  • Excessive Ketone Formation: Isomerization of the epoxide to a ketone is a known competing pathway on Pd surfaces[4]. To suppress this, ensure the reaction is kept strictly at or below 25 °C and maintain high H 2​ pressure (≥50 psi) to favor the hydrogenolysis kinetic pathway over thermal isomerization.

References

  • Theoretical modeling of homogenous gold-catalyzed or NaH-supported alkyne cyclization (Includes mechanistic discussions on the anti beta-elimination and rearrangement of cis-4-tert-butylcyclohexene oxide). ResearchGate.
  • 4-tert-Butylcyclohexene Oxide - Reaction Mechanisms and Stereochemistry. Benchchem.
  • Mechanism of the liquid-phase catalytic hydrogenolysis on palladium/carbon of cyclohexene epoxides. Accrombessi, G. C., Geneste, P., Olive, J.-L., & Pavia, A. A. The Journal of Organic Chemistry, 1980, 45(21), 4139-4143.
  • Cyclohexene Epoxidation with Cyclohexyl Hydroperoxide: A Catalytic Route to Largely Increase Oxygenate Yield. ResearchGate.

Sources

Method

Application of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane as a conformational lock

An Application Guide to 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane: A Potent Conformational Lock for Drug Design Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Rigidity in Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane: A Potent Conformational Lock for Drug Design

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Rigidity in Drug Discovery

In the intricate dance of molecular recognition, a ligand's ability to adopt a specific three-dimensional shape—its bioactive conformation—is paramount for high-affinity binding to a biological target. However, many promising lead compounds are conformationally flexible, existing as an ensemble of rapidly interconverting shapes. This flexibility comes at an entropic cost; upon binding, the molecule is "frozen" into a single conformation, a process that is thermodynamically unfavorable and can weaken binding affinity.

Conformational restriction is a powerful and widely employed strategy in medicinal chemistry to address this challenge.[1][2] By introducing specific structural constraints, we can pre-organize a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. This can lead to significant improvements in potency, enhanced selectivity against related targets, and often, improved metabolic stability.[2] This guide details the application of a particularly effective conformational locking agent: 3-tert-butyl-7-oxabicyclo[4.1.0]heptane . This scaffold leverages a dual-action mechanism to rigidly constrain a cyclohexane ring, making it an invaluable tool for researchers, scientists, and drug development professionals.

The Dual-Action Locking Mechanism

The remarkable efficacy of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane as a conformational lock stems from the synergistic interplay of two distinct structural features: the bulky tert-butyl group and the fused cyclopropane ring.

  • The Tert-Butyl "Anchor": A tert-butyl substituent on a cyclohexane ring has a profound impact on the ring's conformational equilibrium. Due to its large steric bulk, the tert-butyl group has a strong energetic preference for the equatorial position to avoid debilitating 1,3-diaxial interactions with axial hydrogens.[3] This preference is so pronounced (a free energy difference, -ΔG°, of approximately 4.9 kcal/mol) that it effectively "locks" the ring and prevents chair-flipping, ensuring that the tert-butyl group remains equatorial and dictates the orientation of all other substituents.[3]

  • The Bicyclo[4.1.0]heptane Core Strain: The fusion of a cyclopropane ring to a cyclohexane ring to form the bicyclo[4.1.0]heptane (norcarane) skeleton introduces significant ring strain. This strain makes a traditional, low-energy chair conformation for the six-membered ring untenable.[4][5] Instead, the ring is forced to adopt a more rigid, higher-energy conformation, such as a boat or a twist-boat.[4][6] This inherent rigidity of the bicyclic system prevents the puckering and flexing typical of a simple cyclohexane ring.

When combined, these two features create a powerful conformational lock. The tert-butyl group acts as an anchor, defining the "face" of the molecule, while the fused epoxide (an oxabicyclo[4.1.0]heptane system) ensures the six-membered ring is held in a rigid, non-chair geometry. This provides medicinal chemists with a well-defined, three-dimensional scaffold to build upon.

cluster_0 Standard Cyclohexane Flip cluster_1 Locked Bicyclic System Equatorial tBu Equatorial (Low Energy) Axial tBu Axial (High Energy, ~4.9 kcal/mol strain) Equatorial tBu->Axial tBu Ring Flip (Disfavored) Locked Boat 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (Rigid Boat/Twist-Boat Conformation) No Flip Conformationally Locked Locked Boat->No Flip

Caption: Conformational locking principle.

Conformational Landscape and Energetics

The fusion of the cyclopropane ring prevents the cyclohexane from adopting a true chair conformation. Instead, the lowest energy conformations are predicted to be the twist-boat and boat forms. In the case of the highly analogous cis-1,4-di-tert-butylcyclohexane, extensive NMR and computational studies have shown that the twist-boat conformation is the major species in solution, being more stable than the chair form.[7][8] This is because the twist-boat allows both bulky substituents to occupy positions that avoid the severe 1,3-diaxial strain present in the chair form.[6]

The 3-tert-butyl-7-oxabicyclo[4.1.0]heptane scaffold similarly forces the tert-butyl group into a pseudo-equatorial position on a rigid boat-like frame, presenting other substituents at well-defined angles for interaction with a target protein.

ParameterSystemEnergy Value (kcal/mol)SignificanceReference(s)
A-Value tert-butylcyclohexane~4.9Energetic penalty for an axial t-Bu group; the driving force for locking the ring flip.[3]
Conformational Energy cis-1,4-di-t-butylcyclohexaneTwist-Boat is more stable than ChairDemonstrates that severe steric strain can force a cyclohexane ring out of the chair conformation into a boat-like form.[7][8]
Ring Strain cis-bicyclo[4.1.0]heptane~7.4The inherent strain of the fused ring system that disfavors a chair conformation.[4]

Application Notes and Protocols

Protocol 1: Synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

This protocol describes the diastereoselective epoxidation of commercially available 4-tert-butylcyclohexene. The epoxidizing agent attacks the double bond, and while it can theoretically attack from either face, the product is a racemic mixture of enantiomers unless a chiral catalyst is used.

Start Dissolve 4-tert-butylcyclohexene in Dichloromethane (DCM) Cool Cool solution to 0 °C (Ice Bath) Start->Cool Add_mCPBA Add m-CPBA portion-wise (exothermic reaction control) Cool->Add_mCPBA Stir Stir at 0 °C to Room Temp (Monitor by TLC) Add_mCPBA->Stir Quench Quench with aq. Na2SO3 (destroys excess peroxide) Stir->Quench Wash_NaHCO3 Wash with aq. NaHCO3 (removes m-chlorobenzoic acid) Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4, Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography (Silica Gel) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for synthesis and purification.

Materials:

  • 4-tert-butylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexene (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Slowly add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Caution: m-CPBA is a potentially explosive peroxide; handle with care and do not grind.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 10% aqueous Na₂SO₃ solution. Stir vigorously for 20 minutes to destroy any remaining peroxide.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Characterization: The final product, 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, should be a clear oil. Characterize by NMR and Mass Spectrometry.

    • ¹H NMR: Expect a characteristic singlet for the 9 protons of the tert-butyl group around 0.8-1.0 ppm.[9] The protons on the epoxide ring (adjacent to the oxygen) will appear as multiplets further downfield.

    • ¹³C NMR: Expect signals for the quaternary carbon and the methyl carbons of the tert-butyl group around 32 ppm and 27 ppm, respectively, similar to related structures like 4-tert-butylcyclohexanone.[10]

Protocol 2: Example of Scaffold Incorporation via Nucleophilic Ring-Opening

The epoxide of the conformational lock is a versatile functional handle. It can be opened by a variety of nucleophiles (e.g., amines, thiols, alcohols from a lead molecule) to form a covalent bond, installing the rigid scaffold. This protocol provides a general example using a primary amine nucleophile.

Procedure:

  • Reaction Setup: Dissolve the amine-containing lead compound (1.0 eq) and 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.

  • Catalyst/Promoter (Optional): For less reactive nucleophiles, a Lewis acid like lithium perchlorate (LiClO₄) or a Brønsted acid can be added to activate the epoxide.

  • Heating: Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS. The reaction proceeds via an Sₙ2 mechanism, resulting in trans-diaxial opening of the epoxide.

  • Workup and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the product using standard techniques like flash chromatography or preparative HPLC to isolate the conformationally locked derivative.

Conclusion and Outlook

The 3-tert-butyl-7-oxabicyclo[4.1.0]heptane scaffold is a potent tool for medicinal chemists seeking to rigidly constrain six-membered rings in their lead compounds. By leveraging the dual principles of a steric anchor and bicyclic strain, it effectively locks the molecular conformation, reducing entropic penalties upon binding and providing a well-defined vector for substituents. The straightforward synthesis and versatile reactivity of the epoxide handle make it an accessible and attractive building block for optimizing potency, selectivity, and pharmacokinetic properties in modern drug discovery programs.

References

  • Pinheiro, P., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19). Available at: [Link]

  • Spencer, J., et al. (2022). Conformation-locking antibodies for the discovery and characterization of KRAS inhibitors. Nature Chemical Biology. Available at: [Link]

  • Talele, T. T. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 13C NMR Spectrum of 4-tert-Butylcyclohexanone. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • Quora. (2019). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer?. Available at: [Link]

  • Schaller, R. (2024). Leveraging the Thermodynamics of Protein Conformations in Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. University of Wisconsin-Platteville. Available at: [Link]

  • Fabbro, D., et al. (2012). Conformational Bias: A key concept for protein kinase inhibition. Biochemical Journal. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Soderberg, T. (n.d.). 4.9 Conformations of Polycyclic Molecules. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7391, 4-tert-Butylcyclohexanol. Available at: [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Available at: [Link]

  • Allinger, N. L., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 64(10), 3647-3657. Available at: [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Shul’pin, G. B., et al. (2016). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules. Available at: [Link]

  • PubMed. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Available at: [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Available at: [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)-. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12591851, trans-Bicyclo[4.1.0]heptane. Available at: [Link]

  • Noe, E. A., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. Available at: [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Available at: [Link]

Sources

Application

Application Note: Synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane via Epoxidation of 4-tert-butylcyclohexene

Target Audience: Synthetic organic chemists, process researchers, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the diastereoselective epoxidation of 4-tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic organic chemists, process researchers, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the diastereoselective epoxidation of 4-tert-butylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA), establishing clear causal links between mechanistic theory and experimental execution.

Introduction & Mechanistic Rationale

The synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (commonly referred to as 4-tert-butylcyclohexene oxide) is a fundamental transformation utilized to generate conformationally locked epoxide building blocks for downstream asymmetric synthesis and mechanistic studies[1][2].

The Prilezhaev Reaction and Stereocontrol

The transformation is driven by the Prilezhaev reaction , where an alkene reacts with a peroxyacid to form an oxirane ring. The mechanism proceeds via a concerted, asynchronous "butterfly" transition state.

Causality in Stereoselection: The bulky tert-butyl group exerts profound steric demand, effectively locking the cyclohexene ring into a half-chair conformation where the tert-butyl group occupies an equatorial position. When the electrophilic oxygen of m-CPBA approaches the π -bond, it faces a stereochemical bifurcation:

  • Anti Attack (Major): Approach from the face opposite to the pseudo-axial allylic hydrogens minimizes steric clash, yielding the trans-epoxide.

  • Syn Attack (Minor): Approach from the same face as the pseudo-axial hydrogens incurs higher steric penalty, yielding the cis-epoxide.

Understanding this conformational bias is critical for researchers intending to use the resulting epoxide in base-induced rearrangements or nucleophilic ring-opening cascades, where the trajectory of attack is strictly governed by the established stereocenters[2].

Mechanism cluster_products Diastereomeric Epoxides R 4-tert-butylcyclohexene (Locked Half-Chair) TS Prilezhaev Transition State (Butterfly Mechanism) R->TS m-CPBA DCM, 0 °C P1 trans-Epoxide (Major Product) TS->P1 Anti Attack (Less Hindered) P2 cis-Epoxide (Minor Product) TS->P2 Syn Attack (More Hindered) Byprod m-Chlorobenzoic Acid (Water-soluble salt in base) TS->Byprod Peroxide Cleavage

Caption: Prilezhaev epoxidation mechanism and diastereomeric product distribution.

Reaction Stoichiometry & Reagent Data

Accurate stoichiometry is vital. Commercial m-CPBA is shock-sensitive in its pure form and is therefore supplied as a ~77% (w/w) mixture stabilized with water and meta-chlorobenzoic acid. The mass must be adjusted accordingly.

Table 1: Standardized Reaction Stoichiometry (10.0 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-tert-butylcyclohexene138.251.01.38 g10.0 mmol
m-CPBA (~77% w/w active)172.571.22.69 g12.0 mmol
Dichloromethane (Anhydrous)84.93Solvent50.0 mL-

Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the operator can verify the success and safety of each step before proceeding.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 1.38 g of 4-tert-butylcyclohexene in 50 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Expertise Note: The epoxidation is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted epoxide ring-opening side reactions.

  • Reagent Addition: Weigh out 2.69 g of 77% m-CPBA. Add the solid portionwise over 15 minutes to the vigorously stirring solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate). The starting alkene ( Rf​≈0.9 ) will rapidly reduce a KMnO4​ stain. The reaction is complete when the alkene spot disappears, replaced by the epoxide product ( Rf​≈0.45 ), which is best visualized using a Phosphomolybdic Acid (PMA) stain.

  • Peroxide Quenching: Once complete, cool the mixture back to 0 °C. Slowly add 20 mL of a 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously for 15 minutes.

    • Causality & Validation: Na2​S2​O3​ reduces any unreacted electrophilic peracid into harmless carboxylic acid. Validate the quench by testing the organic layer with starch-iodide paper; a negative result (no blue/black color) confirms the absence of explosive peroxides prior to concentration.

  • Extraction & Neutralization: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (3 × 20 mL).

    • Expertise Note: The byproduct, meta-chlorobenzoic acid, is highly soluble in DCM. Saturated NaHCO3​ (pH ~8) deprotonates the acid ( pKa​≈3.8 ), driving the resulting sodium salt entirely into the aqueous phase. Validate this step by ensuring the final aqueous wash remains basic (pH > 7).

  • Drying & Concentration: Wash the organic layer with 20 mL of brine to remove residual water, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C).

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to isolate the pure 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

Workflow A 1. Reaction Setup Dissolve Alkene in DCM (0 °C) B 2. Reagent Addition Add m-CPBA portionwise (< 5 °C) A->B C 3. Reaction Progression Stir at RT (2-4 h) | Monitor via TLC B->C D 4. Quenching Add 10% Na2S2O3 | Destroy Peroxides C->D E 5. Extraction & Washing Wash with Sat. NaHCO3 | Remove Acid D->E F 6. Purification Flash Chromatography | Isolate Epoxide E->F

Caption: Step-by-step experimental workflow for the epoxidation of 4-tert-butylcyclohexene.

Product Characterization Data

Following purification, the product should be characterized to confirm identity and diastereomeric ratio (typically ~4:1 trans:cis depending on exact thermal profiles).

Table 2: Expected Characterization Profile

ParameterValue / Description
IUPAC Name 3-tert-butyl-7-oxabicyclo[4.1.0]heptane[1]
Molecular Formula C10​H18​O
Molecular Weight 154.25 g/mol
Physical Appearance Colorless oil to low-melting solid
TLC Rf​ Value ~0.45 (9:1 Hexanes:EtOAc, PMA active)
1H NMR Indicator Epoxide ring protons (CH-O-CH) typically appear as multiplets between δ 3.00 - 3.20 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12575007, (1R,3S,6S)-3-tert-butyl-7-oxabicyclo[4.1.0]heptane" PubChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12575004, 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane" PubChem.
  • Morgan, K. M., & Gronert, S. "Structural and Solvent Effects on the Mechanism of Base-Induced Rearrangement of Epoxides to Allylic Alcohols." The Journal of Organic Chemistry, 2000, 65(5), 1461-1466.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-tert-butyl-7-oxabicyclo[4.1.0]heptane synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and mechanical challenges encountered during the epoxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and mechanical challenges encountered during the epoxidation of 4-tert-butylcyclohexene to form 3-tert-butyl-7-oxabicyclo[4.1.0]heptane. This guide is structured to provide mechanistic causality, actionable FAQs, and self-validating protocols to ensure high-yield, reproducible syntheses.

Mechanistic Causality & Reaction Principles

The synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is classically achieved via the Prilezhaev reaction, utilizing meta-chloroperoxybenzoic acid (mCPBA) to epoxidize the precursor 4-tert-butylcyclohexene[1]. This reaction proceeds through a concerted, asynchronous "butterfly" transition state. The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid, while the oxygen-oxygen bond cleaves and the peracid proton is transferred to the carbonyl oxygen[2].

Because the reaction is concerted, the oxygen is delivered to the alkene via syn addition. However, the bulky equatorial tert-butyl group locks the cyclohexane ring into a rigid half-chair conformation. The epoxidation can occur from either the axial or equatorial face, leading to a mixture of cis and trans diastereomers. Understanding this steric environment and the acidic byproducts of the reaction is critical for optimizing your yield.

Troubleshooting FAQs

Q: My reaction stalls at 60-70% conversion, even after 24 hours. How do I push it to completion? A: This is almost always a stoichiometry issue related to reagent degradation. Commercial mCPBA is typically only 70-77% active peracid, with the remainder being water and m-chlorobenzoic acid (added to prevent explosive decomposition)[2]. Over time, the active peracid degrades further. Causality & Solution: Always perform an iodometric titration of your mCPBA batch before use to determine its exact active weight percentage. Use 1.3 to 1.5 molar equivalents of active mCPBA relative to the alkene to ensure full conversion.

Q: NMR analysis of my crude product shows a complex mixture with a significant amount of a diol byproduct. What went wrong? A: You are observing the acid-catalyzed ring-opening of your target epoxide. As mCPBA transfers its oxygen, it generates m-chlorobenzoic acid as a stoichiometric byproduct[1]. If the reaction is not properly buffered, this acid protonates the epoxide oxygen, making it highly susceptible to nucleophilic attack by residual water, yielding a trans-diol. Causality & Solution: Run the reaction in a biphasic or suspended system with an excess of a mild base, such as sodium bicarbonate (NaHCO₃). This neutralizes the m-chlorobenzoic acid as it forms, protecting the acid-sensitive epoxide[3].

Q: How can I safely eliminate residual peroxides during the workup without degrading my product? A: Concentrating unreacted peroxyacids can lead to violent explosions and product oxidation. Causality & Solution: Quench the reaction by stirring with a reducing agent like 10% aqueous sodium sulfite (Na₂SO₃) for at least 30 minutes. Before transferring the organic layer to a rotary evaporator, you must validate the absence of peroxides using a starch-iodide test strip[3]. The protocol must be self-validating: a negative test strip is the mandatory gatekeeper for the concentration step.

Standard Operating Procedure (SOP): Buffered Epoxidation

This protocol integrates the self-validating steps and buffering mechanisms discussed above.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-tert-butylcyclohexene (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration in a round-bottom flask equipped with a magnetic stir bar.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the solution to create a suspension. Cool the mixture to 0 °C using an ice-water bath[3].

  • Oxidant Addition: In a separate flask, dissolve the titrated mCPBA (1.3 equiv of active peracid) in DCM. Add this solution dropwise to the alkene suspension over 15-20 minutes to control the exotherm.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the disappearance of the alkene via TLC (stain with KMnO₄).

  • Quench: Once complete, cool the reaction back to 0 °C and add 10% aqueous Na₂SO₃ (equal volume to the organic layer). Stir vigorously for 30 minutes.

  • Validation (Critical): Test the aqueous and organic layers with a peroxide test strip. If positive, add more Na₂SO₃ and stir. Do not proceed until the test is definitively negative[3].

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

Quantitative Data & Reagent Parameters

ParameterReagent / ConditionTarget ValuePurpose / Mechanistic Causality
Substrate 4-tert-butylcyclohexene1.0 equivStarting material.
Oxidant mCPBA (Titrated)1.3 - 1.5 equivEnsures full conversion despite moisture/impurities.
Buffer NaHCO₃2.0 - 3.0 equivNeutralizes m-chlorobenzoic acid; prevents diol formation.
Solvent Dichloromethane (DCM)0.2 MOptimal solubility for mCPBA; unreactive to oxidant.
Temperature 0 °C to RT< 25 °CControls exotherm and minimizes side reactions.
Quenching 10% aq. Na₂SO₃ExcessReduces unreacted peroxides safely prior to isolation.

Process Visualizations

Workflow A 1. Reagent Prep (Titrate mCPBA) B 2. Reaction (Alkene + mCPBA + NaHCO3 in DCM at 0°C) A->B Add dropwise C 3. Quench (Add Na2SO3) B->C Monitor via TLC D 4. Workup (Wash with NaHCO3/NaOH) C->D Peroxide test negative E 5. Isolation (Dry & Concentrate) D->E Extract & Purify

Figure 1: Optimized experimental workflow for the epoxidation of 4-tert-butylcyclohexene.

Mechanism Alkene 4-tert-butylcyclohexene TS Concerted 'Butterfly' TS Alkene->TS mCPBA mCPBA mCPBA->TS Epoxide 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (Target Epoxide) TS->Epoxide Syn Addition mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA Leaving Group Diol Trans-Diol / Ring-Opened Byproduct Epoxide->Diol Acid-Catalyzed Hydrolysis (If unbuffered) mCBA->Diol Provides H+ Buffer NaHCO3 Buffer (Neutralization) mCBA->Buffer Acid-Base Reaction Buffer->Epoxide Protects Epoxide

Figure 2: Prilezhaev mechanism pathway and acid-catalyzed ring-opening side reaction.

References

  • Title: Experiment 3 – Epoxidation of Cyclohexene Source: WPMU CDN (Educational Laboratory Protocols) URL: [Link]

  • Title: m-CPBA (meta-chloroperoxybenzoic acid) Source: Master Organic Chemistry URL: [Link]

  • Title: Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) Source: OrgoSolver URL: [Link]

Sources

Optimization

Optimizing catalyst load for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane epoxidation

Welcome to the Technical Support Center for advanced alkene oxidation. As a Senior Application Scientist, I have designed this guide to help you systematically optimize the catalyst loading for the epoxidation of 4-tert-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced alkene oxidation. As a Senior Application Scientist, I have designed this guide to help you systematically optimize the catalyst loading for the epoxidation of 4-tert-butylcyclohexene to 3-tert-butyl-7-oxabicyclo[4.1.0]heptane .

This guide focuses on the industry-standard Molybdenum(VI) / tert-Butyl Hydroperoxide (TBHP) catalytic system. We will bypass generic advice and focus on the mechanistic causality behind experimental choices to ensure your workflows are robust, reproducible, and self-validating.

I. Frequently Asked Questions (FAQs): Catalyst Kinetics & Selectivity

Q: Why is optimizing the MoO2(acac)2 catalyst load critical for this specific epoxidation? A: In transition-metal-catalyzed epoxidations, the catalyst plays a dual role. While Mo(VI) efficiently coordinates with TBHP to form the active alkylperoxo complex necessary for oxygen transfer to the alkene, it also catalyzes a parasitic side reaction: the disproportionation of TBHP into tert-butanol and molecular oxygen ( 2t-BuOOH→2t-BuOH+O2​ )[1]. If the catalyst load is too high (>2.0 mol%), the rate of TBHP decomposition outpaces the epoxidation rate. The reaction will prematurely "stall" due to oxidant depletion, leaving unreacted starting material[2].

Q: How does catalyst loading affect the diastereoselectivity (cis/trans ratio) of the epoxide? A: 4-tert-butylcyclohexene features a bulky equatorial tert-butyl group that locks the cyclohexene ring into a rigid half-chair conformation. Epoxidation preferentially occurs from the sterically less hindered anti face (opposite the pseudo-axial allylic protons), favoring the trans-epoxide[3]. While the catalyst load does not inherently change this facial bias, excessive catalyst loading causes rapid, localized exotherms . Elevated reaction temperatures provide enough thermal energy to overcome the steric barrier of the syn transition state, thereby degrading your diastereomeric ratio (dr).

MoCatalyticCycle Mo MoO2(acac)2 (Pre-catalyst) ActiveMo Mo(VI) Active Species Mo->ActiveMo Ligand Exchange MoOOH Mo(VI)-Alkylperoxo Complex ActiveMo->MoOOH + TBHP - t-BuOH Transition Concerted Oxygen Transfer (Spiro Transition State) MoOOH->Transition + 4-tert-butylcyclohexene Product 3-tert-butyl-7-oxabicyclo [4.1.0]heptane + t-BuOH Transition->Product Epoxidation Product->ActiveMo Catalyst Regeneration

Fig 1: Catalytic cycle of Mo(VI)-mediated epoxidation highlighting the critical alkylperoxo intermediate.

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: The reaction stalls at 40-50% conversion despite leaving it overnight.

  • Mechanistic Cause: You have likely experienced oxidant depletion via TBHP disproportionation.

  • Solution: Do not add more catalyst. Instead, verify TBHP titer (it degrades over time in storage). If the titer is correct, decrease the catalyst loading to 0.5 - 1.0 mol% to suppress the parasitic decomposition pathway, or add TBHP slowly via a syringe pump to keep its steady-state concentration low.

Issue 2: Vigorous bubbling is observed immediately upon adding TBHP, and epoxide yield is poor.

  • Mechanistic Cause: The bubbling is O2​ gas evolving from rapid TBHP decomposition. This is a hallmark of either gross catalyst overloading or trace transition metal impurities (like Fe or Cu) in your glassware.

  • Solution: Passivate your glassware with an EDTA wash, ensure the reaction is cooled to 0 °C prior to TBHP addition, and cap the MoO2(acac)2 loading at 1.0 mol%.

Issue 3: GC-FID shows high alkene conversion, but the yield of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is low.

  • Mechanistic Cause: The epoxide is forming but subsequently undergoing acid-catalyzed ring-opening to the corresponding 1,2-diol. Commercial TBHP solutions can become slightly acidic over time.

  • Solution: Introduce a mild, insoluble inorganic base (e.g., anhydrous Na2​HPO4​ or NaHCO3​ ) to the reaction mixture to act as an acid scavenger.

TroubleshootingTree Start Low Yield of 3-tert-butyl-7- oxabicyclo[4.1.0]heptane CheckGas Was vigorous gas (O2) evolution observed? Start->CheckGas GasYes Yes: TBHP Disproportionation CheckGas->GasYes Yes GasNo No: Sluggish Kinetics CheckGas->GasNo No ActionGas Reduce MoO2(acac)2 load to <1.0 mol% GasYes->ActionGas CheckConv Check Alkene Conversion via GC-FID GasNo->CheckConv ConvLow Low Conversion (<50%) CheckConv->ConvLow ConvHigh High Conversion (>90%) CheckConv->ConvHigh ActionCat Verify TBHP titer & increase temp to 60°C ConvLow->ActionCat CheckByprod Check for ring-opened diols (Mass Balance Mismatch) ConvHigh->CheckByprod ActionBuffer Add acid scavenger (e.g., Na2HPO4) CheckByprod->ActionBuffer

Fig 2: Logical troubleshooting tree for diagnosing and resolving low epoxide yields.

III. Quantitative Data: Catalyst Load vs. Efficiency

To illustrate the causality of catalyst loading, below is a standardized data matrix for the epoxidation of 4-tert-butylcyclohexene (1.0 M in toluene, 1.2 equiv TBHP, 60 °C). Notice the "sweet spot" at 1.0 mol%; exceeding this degrades the oxidant efficiency without improving the yield.

Catalyst Load (mol%)Reaction Time (h)Alkene Conversion (%)Epoxide Yield (%)TBHP Efficiency (%)Observation
0.1 24.04542>95Kinetically starved; too slow.
0.5 8.0989592Excellent balance of rate and yield.
1.0 4.0>999788Optimal: Fastest completion, high yield.
2.5 3.08570<50Reaction stalled; TBHP depleted.
5.0 1.55035<20Severe outgassing; catastrophic oxidant loss.

IV. Step-by-Step Methodology: Self-Validating Optimization Protocol

This protocol incorporates an internal standard (n-dodecane) to ensure that your analytical data is self-validating. If your calculated conversion does not match your calculated yield, you immediately know a side-reaction (like diol formation) is occurring.

Step 1: Preparation of the Master Stock Solution

  • In an oven-dried volumetric flask under argon, combine 4-tert-butylcyclohexene (10.0 mmol), anhydrous toluene (10.0 mL), and n-dodecane (1.0 mmol, internal standard).

  • Mix thoroughly. The internal standard ensures that any solvent evaporation during sampling does not skew GC-FID quantification.

Step 2: Setup of Parallel Optimization Matrix

  • Prepare five oven-dried 5 mL reaction vials equipped with magnetic stir bars.

  • Aliquot 2.0 mL of the Master Stock Solution into each vial.

  • Add MoO2(acac)2 to the vials to achieve loadings of 0.1, 0.5, 1.0, 2.5, and 5.0 mol% relative to the alkene.

  • Add 20 mg of anhydrous Na2​HPO4​ to each vial to buffer against trace acids.

Step 3: Controlled Oxidant Addition

  • Bring the vials to 60 °C using a parallel synthesis heating block.

  • Crucial Step: Add TBHP (5.5 M in decane, 1.2 equiv) dropwise over 10 minutes. Rapid addition causes thermal spikes that degrade diastereoselectivity and trigger TBHP disproportionation[2].

Step 4: Reaction Monitoring & Quenching

  • At intervals of 1h, 2h, 4h, and 8h, extract a 50 µL aliquot from each vial.

  • Immediately quench the aliquot into a GC vial containing 0.5 mL of a triphenylphosphine solution (0.1 M in ethyl acetate). Causality: Triphenylphosphine instantaneously reduces any unreacted TBHP, freezing the reaction and preventing artificial epoxidation inside the hot GC injection port.

  • Analyze via GC-FID. Plot the ratio of the 3-tert-butyl-7-oxabicyclo[4.1.0]heptane peak area to the n-dodecane peak area to determine the absolute kinetic profile.

V. References

  • Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Investigation of Batch Alkene Epoxidations Catalyzed by Polymer-Supported Mo(VI) Complexes Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Solvent-Free Epoxidation of Olefins Catalyzed by “[MoO2(SAP)]”: A New Mode of tert-Butylhydroperoxide Activation Source: Chemistry - A European Journal / OA Monitor Ireland URL:[Link]

Sources

Troubleshooting

Handling and storage stability of moisture-sensitive 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, field-proven protocols for managing 3-tert-butyl-7-oxabicyclo[4.1.0]hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, field-proven protocols for managing 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (commonly referred to as 4-tert-butylcyclohexene oxide).

Unlike simple epoxides, the presence of the bulky tert-butyl group locks the cyclohexane ring into a rigid chair conformation. While this predictability is highly valuable for stereoselective synthesis (dictating axial nucleophilic attack)[1], the inherent ring strain makes the epoxide highly susceptible to moisture-induced ring-opening and polymerization. This guide synthesizes mechanistic theory with practical Schlenk techniques to ensure the integrity of your reagents.

The Causality of Degradation: Why Moisture is the Enemy

To prevent degradation, one must understand its mechanism. Epoxides are characterized by significant angle strain (~27 kcal/mol). When 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is exposed to atmospheric moisture, trace ambient acids (such as dissolved CO₂) protonate the epoxide oxygen. This activates the ring toward nucleophilic attack by water.

Because the tert-butyl group acts as a conformational anchor (preventing ring-flipping), the incoming water molecule is forced to attack the less sterically hindered carbon via an axial trajectory (following the Fürst-Plattner rule)[1]. The result is an irreversible hydrolysis that converts your reactive epoxide into 4-tert-butylcyclohexane-1,2-diol. Furthermore, depending on the solvent environment, exposure to strong bases can trigger unintended β-elimination pathways, which are highly solvent-dependent (e.g., syn elimination in nonpolar solvents vs. anti elimination in polar solvents like HMPA)[2][3].

G A 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (Intact Epoxide) C Protonation of Epoxide Oxygen (Trace Acid Catalysis) A->C Ambient Exposure B Atmospheric Moisture (H2O) B->C H+ Donor / Nucleophile D Nucleophilic Attack by H2O (Axial Trajectory) C->D Ring Strain Release E 4-tert-butylcyclohexane-1,2-diol (Degraded Diol Byproduct) D->E Irreversible Hydrolysis

Moisture-induced hydrolytic degradation pathway of the conformationally locked epoxide.

Quantitative Stability Data

Understanding the kinetics of epoxide hydrolysis underscores the necessity of rigorous storage conditions. The table below summarizes the stability profile of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane under various environmental conditions.

Storage ConditionAtmosphereTemperatureEstimated Half-LifePrimary Degradation Product
Optimal Storage Argon (Sealed Ampoule)-20 °C> 2 YearsNone (Stable)
Standard Lab Fridge Nitrogen (Septum pierced 1x)4 °C6 - 8 Months4-tert-butylcyclohexane-1,2-diol
Benchtop (Closed) Ambient Air20 °C2 - 4 WeeksDiol + Oligomeric polymers
Benchtop (Open) Ambient Air (60% RH)20 °C< 48 HoursRapid hydrolysis to Diol

Self-Validating Handling Protocols

To maintain trustworthiness in your experimental yields, your handling protocol must be a self-validating system. This means every step actively prevents contamination rather than passively hoping for the best. We employ rigorous Schlenk line techniques to ensure the reagent never encounters atmospheric moisture[4][5].

Step-by-Step Syringe Transfer Methodology

Causality Check: Why use a Schlenk line for a liquid? Because drawing liquid from a sealed vial creates a vacuum. If not backfilled with inert gas, this vacuum pulls humid room air through the punctured septum, destroying the remaining stock[6].

  • Thermal Equilibration (Critical Step): Remove the sealed reagent bottle from the -20 °C freezer. Do not open or puncture it immediately. Allow it to sit in a desiccator for 30–60 minutes until it reaches room temperature.

    • Mechanism: Puncturing a cold septum causes ambient humidity to condense directly inside the needle and on the inner walls of the flask, introducing liquid water to the bulk reagent[7].

  • Glassware Preparation: Ensure the receiving Schlenk flask and syringe/needle have been oven-dried at 150 °C overnight and cooled under dynamic vacuum on the Schlenk line[4].

  • Line Purging: Connect an inert gas line (Argon preferred due to its higher density than Nitrogen) to a sterile needle. Pierce the reagent bottle's septum just enough to enter the headspace.

  • Syringe Purging: Insert the dry transfer syringe into the reagent bottle. Draw the inert gas into the syringe, remove it, and expel the gas into the ambient air. Repeat this flush 3 times to strip any adsorbed moisture from the glass walls of the syringe[5].

  • Withdrawal and Transfer: With the Argon line maintaining positive pressure in the reagent bottle, draw the required volume of the epoxide. Transfer it immediately to your receiving Schlenk flask through its septum.

  • Resealing: Remove the Argon line, cover the pierced septum with Parafilm or Teflon tape, and immediately return the stock bottle to the -20 °C freezer.

G A Remove from Freezer (-20°C) B Equilibrate to Room Temp (Prevents Condensation) A->B 30-60 mins C Connect Argon Line to Headspace B->C Intact Septum D Purge Syringe (3x Cycles) C->D Strip Adsorbed H2O E Withdraw via Positive Pressure D->E Prevents Vacuum F Seal Septum with Parafilm E->F Post-Transfer G Return to Freezer (-20°C) F->G Long-term Storage

Standard Schlenk line workflow for moisture-sensitive epoxide handling.

Troubleshooting Guides & FAQs

Q1: My 3-tert-butyl-7-oxabicyclo[4.1.0]heptane solution has turned cloudy. What happened, and can I still use it? A: The cloudiness is a visual indicator of degradation. Because the intact epoxide is a non-polar liquid, it is highly soluble in organic solvents. However, when moisture breaches the septum, the epoxide hydrolyzes into 4-tert-butylcyclohexane-1,2-diol. Diols have extensive hydrogen-bonding networks, making them highly polar and insoluble in non-polar solvents (like hexanes or cold ether), causing them to precipitate as a cloudy suspension. Do not use this batch for quantitative or stereospecific reactions, as the molarity of the active epoxide is now unknown.

Q2: How can I analytically verify the integrity of my stored batch before a critical drug-development assay? A: The most definitive self-validating check is ¹H-NMR spectroscopy in anhydrous CDCl₃.

  • Intact Epoxide: Look for the characteristic oxirane ring protons (the hydrogens attached to the epoxide carbons) which typically appear as multiplets around 3.0 - 3.2 ppm .

  • Degraded Diol: If hydrolysis has occurred, the oxirane signals will diminish, and you will observe new signals shifted downfield to ~3.6 - 4.0 ppm , corresponding to the carbinol protons (CH-OH) of the diol.

Q3: I accidentally left the reagent bottle on the benchtop overnight. Can I dry the epoxide using molecular sieves? A: No. Standard drying agents like activated molecular sieves or MgSO₄ are designed to sequester dissolved, unreacted water. In the case of highly strained epoxides, water does not merely dissolve; it reacts to form covalent diol bonds. Molecular sieves cannot reverse a ring-opening hydrolysis. If the exposure was brief, you might salvage the remaining unreacted epoxide via fractional distillation under reduced pressure over Calcium Hydride (CaH₂), but heavily degraded batches must be discarded as chemical waste.

Q4: I am performing a nucleophilic ring-opening, but my yields are low and I am seeing unexpected regioisomers. Is my epoxide degraded? A: While degradation is possible, poor regioselectivity is often a mechanistic issue related to your choice of solvent and base. The tert-butyl group locks the ring, strongly favoring axial attack. However, in highly polar, coordinating solvents like HMPA, the aggregation state of your base changes, which can shift the reaction pathway from a standard α-elimination to an anti β-elimination, altering your product distribution[2][3]. Ensure your solvent choice aligns with the desired transition state geometry.

References

  • National Institutes of Health (NIH). (n.d.). β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study - PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2000). Structural and Solvent Effects on the Mechanism of Base-Induced Rearrangement of Epoxides to Allylic Alcohols. Journal of Organic Chemistry. Retrieved from[Link]

  • The Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from[Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane vs cyclohexene oxide

As a Senior Application Scientist, selecting the appropriate epoxide building block requires a deep understanding of how three-dimensional spatial arrangements dictate chemical reactivity. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate epoxide building block requires a deep understanding of how three-dimensional spatial arrangements dictate chemical reactivity. This guide provides an objective, data-driven comparison between the conformationally flexible cyclohexene oxide (7-oxabicyclo[4.1.0]heptane) and its sterically locked derivative, 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (3-tert-butylcyclohexene oxide).

By analyzing the thermodynamic constraints and transition state geometries, researchers can reliably predict regioselectivity and optimize ring-opening workflows for complex drug development pipelines.

Structural Dynamics & Conformational Locking

The fundamental difference in reactivity between these two substrates stems from their conformational freedom.

  • Cyclohexene Oxide: This unsubstituted bicyclic system exists as a rapidly equilibrating mixture of two degenerate enantiomeric half-chair conformations. Because it is conformationally flexible, nucleophilic attack at either the C1 or C2 position is energetically equivalent, leading to rapid, unhindered ring opening [1].

  • 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: The introduction of a bulky tert-butyl group at the C3 position acts as a powerful conformational anchor. To avoid severe 1,3-diaxial interactions, the cyclohexane ring is locked into a single half-chair conformation where the tert-butyl group occupies a pseudo-equatorial position. This rigid locking forces incoming nucleophiles to navigate a highly specific, sterically biased energy landscape.

Mechanistic Principles: The Fürst-Plattner Rule

To understand the causality behind the experimental outcomes, we must apply the (also known as the trans-diaxial effect) [1].

The rule dictates that the nucleophilic ring-opening of cyclohexene epoxides proceeds preferentially via a chair-like transition state , yielding a trans-diaxial product. The alternative pathway—yielding a trans-diequatorial product—requires a highly unfavorable, high-energy twist-boat transition state .

G Epoxide Conformationally Locked Epoxide TS1 Chair-like TS (Low Energy) Epoxide->TS1 Nucleophilic Attack (Fürst-Plattner) TS2 Twist-boat TS (High Energy) Epoxide->TS2 Nucleophilic Attack (Anti-Fürst-Plattner) Prod1 Trans-diaxial Product (Favored) TS1->Prod1 Prod2 Trans-diequatorial Product (Disfavored) TS2->Prod2

Fig 1: Energy pathways dictating epoxide ring-opening regioselectivity.

Reactivity & Regioselectivity Profiles

The conformational locking in 3-tert-butyl-7-oxabicyclo[4.1.0]heptane creates two distinct diastereomers (cis and trans relative to the epoxide oxygen), each exhibiting drastically different reactivity compared to the parent cyclohexene oxide [2].

Cyclohexene Oxide (Baseline)

Because the two carbons of the epoxide (C1 and C2) are equivalent and unhindered, nucleophiles attack rapidly. The reaction is highly efficient but lacks regioselectivity, as attack at either carbon yields the identical trans-1,2-disubstituted product.

cis-3-tert-butyl-7-oxabicyclo[4.1.0]heptane

In the cis isomer, the Fürst-Plattner rule mandates that trans-diaxial opening can only occur via nucleophilic attack at C2 . Attack at C1 would force the ring into the disfavored twist-boat conformation. Furthermore, C1 is sterically shielded by the adjacent bulky tert-butyl group. Consequently, ring-opening of the cis isomer is highly regioselective (>95% C2 attack) and proceeds rapidly [3].

trans-3-tert-butyl-7-oxabicyclo[4.1.0]heptane

In the trans isomer, the thermodynamic preference (Fürst-Plattner rule) dictates attack at C1 to achieve the chair-like transition state. However, C1 is directly adjacent to the massive pseudo-equatorial tert-butyl group, creating a severe steric clash. Because the favored trans-diaxial pathway is physically blocked, the trans isomer is a significantly poorer substrate . It reacts sluggishly and often yields a mixture of products, as the system is forced to partially undergo the high-energy diequatorial opening at C2 just to bypass the steric blockade [3].

Quantitative Data Comparison
SubstrateConformational StatePreferred Attack SiteRegioselectivityRelative Reactivity
Cyclohexene oxide Flexible (Rapid flip)C1 or C2 (Degenerate)None (Symmetrical)High
cis-3-tert-butyl... Locked (Equatorial t-Bu)C2>95% C2 attackHigh
trans-3-tert-butyl... Locked (Equatorial t-Bu)C1 (Sterically blocked)Mixed (C1 vs C2)Low

Validated Experimental Protocol: Nucleophilic Ring Opening

To objectively evaluate the reactivity differences, a standardized reduction using Lithium Aluminum Hydride (LiAlH₄) is recommended. This protocol is designed as a self-validating system: the use of the Fieser workup prevents emulsion formation, ensuring quantitative recovery of the regioisomers for accurate NMR integration.

Workflow Step1 1. Substrate Preparation (Dry THF, N2 atm) Step2 2. Reagent Addition (LiAlH4 at 0°C) Step1->Step2 Step3 3. Reaction Monitoring (TLC / GC-MS) Step2->Step3 Step4 4. Fieser Quenching (H2O, 15% NaOH, H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Analysis (1H NMR Regioselectivity) Step5->Step6

Fig 2: Standardized workflow for epoxide ring-opening and regioselectivity analysis.
Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert Argon/N₂ atmosphere. Add anhydrous THF (10 mL) and cool to 0 °C using an ice bath.

  • Activation: Carefully suspend LiAlH₄ (1.5 equivalents relative to the epoxide) in the chilled THF. Causality: Chilling prevents thermal runaway during the exothermic hydride transfer.

  • Substrate Addition: Dissolve the chosen epoxide (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the epoxide starting material via TLC (Hexanes/EtOAc 8:2). Note: The trans-3-tert-butyl isomer may require gentle reflux (65 °C) due to steric hindrance.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Causality: This specific sequence precipitates aluminum salts as a granular white solid, completely avoiding the severe emulsions typical of standard aqueous workups.

  • Isolation: Stir vigorously for 15 minutes until the salts turn white. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure.

  • Characterization: Analyze the crude mixture via ¹H NMR (CDCl₃). The regioselectivity is determined by integrating the distinct carbinol protons (CH-OH) of the resulting cyclohexanol derivatives.

References

  • Fürst-Plattner Rule & Stereoselective Addition Wikipedia, The Free Encyclopedia. URL:[Link]

  • A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-cyclohexene oxides Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Kinetic Resolution of cis-3-Alkylcyclohexene Oxide by a Chiral Lithium Amide ResearchGate / ChemInform. URL:[Link]

Comparative

A Comparative Guide to Epoxidizing Agents for the Preparation of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

Introduction 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, the epoxide of 4-tert-butylcyclohexene, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-tert-butyl-7-oxabicyclo[4.1.0]heptane, the epoxide of 4-tert-butylcyclohexene, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. The strategic introduction of the epoxide functional group onto the cyclohexene ring allows for a variety of subsequent stereospecific transformations. The choice of the epoxidizing agent is a critical parameter that dictates the yield, diastereoselectivity (i.e., the ratio of cis to trans isomers), and overall efficiency of the synthesis. This guide provides a comprehensive comparison of common epoxidizing agents for the preparation of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, supported by experimental insights and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The Epoxidation of 4-tert-butylcyclohexene: A Mechanistic Overview

The epoxidation of an alkene, such as 4-tert-butylcyclohexene, involves the addition of an oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. The reaction with peroxy acids, a common class of epoxidizing agents, proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism.[1] In this single-step process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid, while the O-O bond cleaves and an intramolecular proton transfer occurs.[2] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the product, a phenomenon known as stereospecificity.[1]

For 4-tert-butylcyclohexene, the bulky tert-butyl group locks the cyclohexane ring into a chair conformation, presenting two distinct faces of the double bond for epoxidation: the axial and equatorial faces. This leads to the formation of two diastereomeric products: the cis-epoxide (oxygen on the same side as the tert-butyl group's equitorial position) and the trans-epoxide (oxygen on the opposite side). The diastereoselectivity of the epoxidation is a key consideration and is influenced by the steric and electronic properties of both the substrate and the epoxidizing agent.

Comparative Analysis of Epoxidizing Agents

This section provides a detailed comparison of three widely used classes of epoxidizing agents for the synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: peroxycarboxylic acids (m-CPBA and peracetic acid) and catalytic systems based on hydrogen peroxide.

meta-Chloroperoxybenzoic Acid (m-CPBA)

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and generally reliable reagent for alkene epoxidation.[1] Its stability as a solid and its high reactivity make it a popular choice in many research laboratories.

Performance Insights:

The epoxidation of 4-tert-butylcyclohexene with m-CPBA typically exhibits a preference for attack from the equatorial face, leading to the formation of the cis-epoxide as the major product. This selectivity is primarily attributed to steric hindrance from the axial hydrogens on the cyclohexane ring, which disfavor the approach of the bulky peroxy acid to the axial face.

Experimental Data Summary:

ParameterValueReference
Typical Yield >95%[3]
Diastereoselectivity (cis:trans) ~70:30 to 80:20[4]
Reaction Temperature 0 °C to room temperature[2]
Reaction Time 1-12 hours[5]
Solvent Dichloromethane (DCM), Chloroform[2]

Advantages:

  • High yields and good reliability.

  • Commercially available and relatively stable for a peroxide.

  • Predictable diastereoselectivity for many substrates.

Disadvantages:

  • Relatively expensive, especially for large-scale synthesis.

  • The byproduct, m-chlorobenzoic acid, must be removed during workup, typically by a basic wash.

  • As a peroxide, m-CPBA is a strong oxidizing agent and requires careful handling to avoid rapid decomposition or explosion, especially when impure or in contact with metals.[5]

Peracetic Acid (Peroxyacetic Acid)

Peracetic acid is another effective peroxycarboxylic acid for epoxidation. It is often generated in situ or used as a solution in acetic acid.

Performance Insights:

Similar to m-CPBA, peracetic acid is expected to favor the formation of the cis-epoxide of 4-tert-butylcyclohexene due to steric factors. However, the acidic nature of the commercial solutions or the in situ generation conditions can sometimes lead to acid-catalyzed ring-opening of the newly formed epoxide, reducing the overall yield.

Experimental Data Summary (for cyclohexene):

ParameterValueReference
Typical Yield 65-70%[6]
Reaction Temperature 20-25 °C[6]
Reaction Time 1-2 hours[6]
Solvent Dichloromethane, Ethyl Acetate[7]

Advantages:

  • Cost-effective, particularly when generated in situ.

  • A strong oxidizing agent capable of epoxidizing a wide range of alkenes.

Disadvantages:

  • Often used as a less stable solution in acetic acid, which can complicate handling and storage.

  • The acidic conditions can lead to side reactions, such as epoxide ring-opening.[8]

  • Peracetic acid is a strong oxidant and corrosive, requiring stringent safety precautions during handling.[9]

Hydrogen Peroxide with Metal Catalysts

Catalytic systems employing hydrogen peroxide (H₂O₂) as the terminal oxidant represent a greener and more atom-economical approach to epoxidation.[10][11] Transition metal complexes, particularly those of manganese and vanadium, are effective catalysts for this transformation.

Performance Insights:

The diastereoselectivity of catalytic systems can be highly dependent on the nature of the metal catalyst and the ligands. For the epoxidation of cyclohexene derivatives with H₂O₂, manganese-based catalysts have shown high efficiency.[12][13] The reaction often proceeds via the formation of a high-valent metal-oxo or metal-peroxo species that acts as the active epoxidizing agent.

Experimental Data Summary (for cyclohexene with Mn catalyst):

ParameterValueReference
Typical Yield High (substrate dependent)[12]
Catalyst Loading 0.1 - 1.0 mol%[13]
Reaction Temperature Room temperature[12]
Reaction Time 1-4 hours[12]
Co-reagents Bicarbonate buffer, additives like salicylic acid[12][13]

Advantages:

  • "Green" and atom-economical, with water as the only stoichiometric byproduct.

  • Hydrogen peroxide is an inexpensive and readily available oxidant.

  • Catalytic nature allows for low loadings of the metal complex.

Disadvantages:

  • Catalyst synthesis and handling can be more complex than using a simple peroxy acid.

  • Reaction optimization (catalyst, solvent, additives) may be required for a new substrate.

  • Competing decomposition of hydrogen peroxide can reduce efficiency.[10]

Experimental Protocols

Protocol 1: Epoxidation of 4-tert-butylcyclohexene with m-CPBA

This protocol is a representative procedure for the stoichiometric epoxidation using m-CPBA.

Materials:

  • 4-tert-butylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-tert-butylcyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of Na₂SO₃ until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel if necessary. The ratio of cis to trans isomers can be determined by ¹H NMR or GC analysis of the crude mixture.

Protocol 2: Catalytic Epoxidation of 4-tert-butylcyclohexene with H₂O₂ and a Manganese Catalyst

This protocol provides a general framework for a catalytic epoxidation. The specific manganese catalyst and additives may require optimization.[12][13]

Materials:

  • 4-tert-butylcyclohexene

  • Manganese(II) sulfate (MnSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • tert-Butanol or Dimethylformamide (DMF)

  • Salicylic acid (optional additive for DMF system)

  • Sodium acetate (optional additive for t-BuOH system)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexene (1.0 eq), the chosen solvent (tert-butanol or DMF), NaHCO₃ (0.5 eq), and MnSO₄ (0.01 eq).

  • If using an additive, add salicylic acid (0.04 eq for DMF) or sodium acetate (0.06 eq for t-BuOH).

  • Stir the mixture vigorously at room temperature.

  • Slowly add 30% aqueous H₂O₂ (2.0 - 3.0 eq) dropwise over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a small amount of solid sodium sulfite.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the yield and diastereomeric ratio. Purify by column chromatography if necessary.

Visualization of Key Processes

Epoxidation Reaction Mechanism

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene 4-tert-butylcyclohexene TS Butterfly Mechanism (Concerted) Alkene->TS Nucleophilic attack PeroxyAcid R-C(O)OOH (Epoxidizing Agent) PeroxyAcid->TS Epoxide 3-tert-butyl-7-oxabicyclo[4.1.0]heptane TS->Epoxide Forms CarboxylicAcid R-C(O)OH (Byproduct) TS->CarboxylicAcid Forms

Caption: The concerted "butterfly" mechanism for alkene epoxidation with a peroxy acid.

Experimental Workflow for Epoxidation and Analysis

Experimental_Workflow Reactants 1. Mix Alkene, Solvent, and Epoxidizing Agent Reaction 2. Stir at Controlled Temperature Reactants->Reaction Workup 3. Quench and Extract Reaction->Workup Purification 4. Column Chromatography (if necessary) Workup->Purification Analysis 5. Characterization (NMR, GC) Workup->Analysis Crude Analysis Purification->Analysis

Caption: A general experimental workflow for the synthesis and analysis of the epoxide product.

Conclusion and Recommendations

The selection of an epoxidizing agent for the synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane depends on the specific requirements of the research, including scale, cost, desired diastereoselectivity, and safety considerations.

  • For high-yield, reliable, and predictable laboratory-scale synthesis , m-CPBA remains an excellent choice, despite its higher cost and the need for careful handling.

  • For cost-effective, large-scale applications , peracetic acid is a viable alternative, although careful control of the reaction conditions is necessary to minimize side reactions.

  • For a greener and more sustainable approach , catalytic systems with hydrogen peroxide are highly promising. While they may require more initial optimization, the use of an inexpensive and environmentally benign oxidant makes them an attractive option for both academic and industrial settings.

It is recommended that researchers carefully evaluate these factors and consult the cited literature for further details before selecting a protocol. The experimental procedures provided in this guide offer a solid starting point for the successful synthesis and characterization of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

References

  • Epoxidation of Cyclohexene. Organic Syntheses, Coll. Vol. 5, p.414 (1973); Vol. 49, p.59 (1969). [Link]

  • Lane, B. S.; Vogt, M.; DeRose, V. J.; Burgess, K. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 2002 , 124(40), 11946-11954. [Link]

  • Kirmse, W.; Kuczkowski, R. L. Torsional, Rotor, and Electronic Effects in 4-tert-Butylmethylenecyclohexane Epoxidations and Osmylations. Journal of the American Chemical Society, 1997 , 119(32), 7599-7608. [Link]

  • Allahresani, A.; Nasseri, M. A. Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society, 2015 , 12, 343-350. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. [Link]

  • Büker, J.; Peng, B. Concepts of Heterogeneously Catalyzed Liquid-Phase Oxidation of Cyclohexene with tert-Butyl Hydroperoxide, Hydrogen Peroxide, and Molecular Oxygen. ChemCatChem, 2023 , 15(3), e202201216. [Link]

  • Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Organic Chemistry Portal. [Link]

  • Walsh, C. M.; Jackson, S. R.; Baughman, N. N.; Ham, J. E.; Wells, J. R. Feasibility of a Selective Epoxidation Technique for Use in Quantification of Peracetic Acid in Air Samples Collected on Sorbent Tubes. ACS Chemical Health & Safety, 2022 , 29(4), 378-386. [Link]

  • Feasibility of a selective epoxidation technique for use in quantification of peracetic acid in air samples collected on sorbent tubes. CDC Stacks. [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. [Link]

  • Shul’pin, G. B.; Kozlov, Y. N.; Nizova, G. V. Cyclohexene Oxidation with H2O2 over Metal-Organic Framework MIL-125(Ti): The Effect of Protons on Reactivity. Catalysts, 2019 , 9(4), 353. [Link]

  • Garcia-Bosch, I.; Company, A.; Fontrodona, X.; Ribas, X.; Costas, M. Efficient and Selective Peracetic Acid Epoxidation Catalyzed by a Robust Manganese Catalyst. Organic Letters, 2008 , 10(10), 2095-2098. [Link]

  • Rayati, S.; Etefagh, M.; Masteri-Farahani, M. Manganese porphyrin supported on activated carbon as a new catalyst for epoxidation of alkenes with hydrogen peroxide. Iranian Journal of Catalysis, 2020 , 10(2), 115-124. [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, ethyl ester. SpectraBase. [Link]

  • Project 5E – S23 | Organic Chemistry I Lab. UMass Amherst. [Link]

  • Morales-delaRosa, S.; Campos-Martin, J. M.; Fierro, J. L. G. Catalytic Epoxidation of Cyclohexene with Tert-butylhydroperoxide Using an Immobilized Molybdenum Catalyst. Topics in Catalysis, 2015 , 58(4-6), 325-333. [Link]

  • Hughes, D. L. Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. Organic Process Research & Development, 2023 , 27(2), 332-339. [Link]

  • Rosli, N. A.; Tajarudin, H. A.; Ng, F. L. Y.; Yarmo, M. A. Epoxidation of Cyclohexene Catalyzed by Vanadium Complex Supported on Montmorillonite K-10. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2021 , 12(3), 12A3L. [Link]

  • Cyclopentenediol. Organic Syntheses, Coll. Vol. 5, p. 414 (1973); Vol. 49, p. 59 (1969). [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Singleton, D. A.; Hang, C.; Szymanski, M. J.; Meyer, M. P. Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry, 2003 , 68(13), 5082-5089. [Link]

  • Campanella, A.; Russo, V. Catalytic Epoxidation Reaction. Catalysts, 2022 , 12(3), 285. [Link]

  • (1R,3S,6S)-3-tert-butyl-7-oxabicyclo[4.1.0]heptane. PubChem. [Link]

  • 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane. PubChem. [Link]

  • Experiment 16 - Epoxidation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • de Boer, J. W.; Browne, W. R. Mechanisms in manganese catalysed oxidation of alkenes with H2O2. Dalton Transactions, 2013 , 42(4), 1185-1200. [Link]

  • Zhong, K.; Zhou, X.-T. Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts. Organic Chemistry Frontiers, 2021 , 8(19), 5345-5352. [Link]

  • Xia, Q.-H.; Ge, H.-Q.; Ye, C.-P.; Su, J.-F.; K.L., H. Epoxidation of cyclic alkenes with hydrogen peroxide and tert-butyl hydroperoxide on Na-containing Tiβ zeolites. Journal of Molecular Catalysis A: Chemical, 2001 , 176(1-2), 179-193. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • Yoon, T.-U.; Ahn, S.; Kim, A.-R.; Notestein, J. M.; Farha, O. K.; Bae, Y.-S. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Catalysis Science & Technology, 2020 , 10(15), 5027-5034. [Link]

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Validation

Analytical Strategies for Isomer Ratio Determination of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: A Comparative Guide to HPLC vs. GC

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in synthetic methodology and drug development is the accurate determination of diastereomeric ratios (dr) for aliphatic, non-U...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in synthetic methodology and drug development is the accurate determination of diastereomeric ratios (dr) for aliphatic, non-UV-active molecules.

A classic example is 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (commonly known as 4-tert-butylcyclohexene oxide)[1]. Formed via the epoxidation of 4-tert-butylcyclohexene using reagents like m-CPBA or dimethyldioxirane (DMDO)[2], this molecule presents a unique stereochemical profile. The bulky tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a chair conformation with the tert-butyl group in the equatorial position. Consequently, epoxidation yields two distinct diastereomers: the cis-isomer (epoxide oxygen on the same face as the tert-butyl group) and the trans-isomer (opposite face)[3].

Determining the exact ratio of these isomers is critical for evaluating the stereoselectivity of the epoxidation catalyst. However, choosing the right analytical tool—High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography (GC)—requires a deep understanding of the molecule's physicochemical properties. This guide objectively compares both techniques and provides a field-proven, self-validating protocol for accurate quantification.

Mechanistic Causality: Why Molecular Structure Dictates Analytical Choice

To design a robust analytical method, we must first analyze the structural causality of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (Molecular Weight: 154.25 g/mol )[1]:

  • Chromophoric Deficiency: The molecule consists entirely of C-C, C-H, and C-O single bonds. It lacks a conjugated π -system or aromatic ring. Consequently, it does not absorb UV light above ~210 nm.

  • Volatility & Thermal Stability: As a low-molecular-weight aliphatic epoxide, it is highly volatile and thermally stable under standard analytical conditions.

  • Diastereomeric Resolution: Because the cis and trans isomers are diastereomers, they possess different physical properties (e.g., dipole moments and boiling points), making them separable without chiral stationary phases.

These three factors fundamentally disqualify standard HPLC-UV methods and heavily favor GC-FID.

DecisionTree Start Analyze 3-tert-butyl-7-oxabicyclo[4.1.0]heptane CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV No (Aliphatic Epoxide) CheckUV->NoUV CheckVol Is it volatile & thermally stable? NoUV->CheckVol YesVol Yes (MW = 154.25 g/mol) CheckVol->YesVol GC_FID Optimal Method: GC-FID YesVol->GC_FID Preferred HPLC_RI Sub-optimal: HPLC-RI / ELSD YesVol->HPLC_RI Alternative

Analytical decision tree demonstrating why GC-FID is the logical choice for aliphatic epoxides.

Comparative Performance Analysis: HPLC vs. GC

When comparing HPLC and GC for this specific application, the differences in performance, sensitivity, and ease of quantification are stark.

Performance Data Summary
Analytical ParameterHPLC (Reversed-Phase)GC (Capillary)
Optimal Detector Refractive Index (RI) or ELSDFlame Ionization Detector (FID)
Resolution ( Rs​ ) Poor to Moderate ( Rs​ < 1.5)Excellent Baseline Resolution ( Rs​ > 2.5)
Sensitivity Low (RI is highly insensitive)High (FID detects down to ppm levels)
Gradient Capability No (RI requires isocratic elution)Yes (Temperature programming is standard)
Quantification Logic Requires complex calibration curvesSelf-Validating: Area % Mole %
Solvent Interference High (Mobile phase limits detection)None (Solvent delay bypasses the peak)

The Verdict: HPLC is a severely handicapped technique for this molecule. Attempting to use HPLC-UV at 205 nm will result in massive baseline drift from mobile phase absorbance. While HPLC-RI can detect the compound, RI detectors are notoriously insensitive to temperature fluctuations and cannot run gradients, leading to broad peaks and poor resolution of the diastereomers.

Conversely, GC-FID is the gold standard [4]. Capillary columns (such as a 5% phenyl-methylpolysiloxane phase) easily resolve the cis and trans isomers based on their slight boiling point differences. More importantly, because both isomers share the exact same molecular formula ( C10​H18​O ) and carbon oxidation state, their FID response factors are virtually identical. This creates a self-validating system : the ratio of the integrated peak areas directly equals the molar ratio of the isomers, eliminating the need for tedious response factor calibrations.

Experimental Protocol: The Gold Standard GC-FID Workflow

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the optimized GC-FID methodology for determining the isomer ratio of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.

Step 1: Sample Preparation
  • Extract the reaction mixture (e.g., from a DMDO or m-CPBA epoxidation) using a volatile, non-polar organic solvent such as GC-grade n-hexane or diethyl ether[3].

  • Wash the organic layer with saturated aqueous NaHCO3​ to remove any residual epoxidizing agent or acid byproducts, which could degrade the epoxide or the GC column.

  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Dilute the sample to a concentration of approximately 1-2 mg/mL to prevent column overloading, which causes peak fronting and ruins diastereomeric resolution.

Step 2: GC Instrument Configuration

Configure the Gas Chromatograph equipped with a Flame Ionization Detector (FID) using the following parameters:

  • Column: HP-5 or DB-5 (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). A slightly more polar column like DB-WAX can also be used if co-elution with starting material occurs.

  • Carrier Gas: High-purity Helium (He) or Hydrogen ( H2​ ) at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL, Split mode (Split ratio 50:1).

  • Detector (FID) Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min; Air Flow: 300 mL/min; Makeup Gas ( N2​ ): 25 mL/min.

Step 3: Oven Temperature Program

To achieve baseline resolution of the cis and trans isomers, a shallow temperature ramp is required:

  • Initial Hold: 60 °C for 2.0 minutes.

  • Ramp 1: Increase at 5 °C/min to 120 °C (This is the critical separation window where the diastereomers elute).

  • Ramp 2: Increase at 20 °C/min to 250 °C.

  • Final Hold: 250 °C for 3.0 minutes (to bake out any high-boiling impurities).

Step 4: Data Analysis & Causality

Upon elution, the GC software will integrate the peaks. Because the effective carbon number (ECN) of both the cis and trans isomers is identical, the FID burns them with equal efficiency.

  • Calculation: DiastereomericRatio(dr)=Areatrans​Areacis​​

  • The isomer with the lower boiling point / lower dipole moment will elute first on a non-polar HP-5 column.

GCWorkflow Reactant 4-tert-butylcyclohexene Epox Epoxidation (e.g., mCPBA or DMDO) Reactant->Epox Mix Diastereomeric Mixture (cis & trans isomers) Epox->Mix GC Capillary GC Separation (HP-5 Column) Mix->GC FID FID Detection (Equimolar Response) GC->FID Ratio Direct Area % = Mole % (Isomer Ratio) FID->Ratio

Stereochemical workflow from epoxidation to GC-FID quantitative analysis.

Conclusion

For the analysis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane isomer ratios, HPLC is an analytical dead-end due to the molecule's lack of a UV chromophore and the poor resolution capabilities of RI/ELSD detectors for volatile diastereomers. GC-FID is unequivocally the superior technique. By leveraging the volatility of the epoxide and the equimolar carbon response of the FID, researchers can obtain highly accurate, baseline-resolved diastereomeric ratios directly from peak area percentages, ensuring robust and self-validating experimental data.

References
  • PubChem . "3-Tert-butyl-7-oxabicyclo[4.1.0]heptane - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC) . "β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study." Available at:[Link]

Sources

Comparative

Comparative kinetic study of epoxide ring opening in substituted oxabicyclo[4.1.0]heptanes

Comparative Guide: Kinetic Monitoring Technologies for Epoxide Ring-Opening in Substituted Oxabicyclo[4.1.0]heptanes Executive Summary Substituted oxabicyclo[4.1.0]heptanes (cyclohexene oxides) are highly valued rigid ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Kinetic Monitoring Technologies for Epoxide Ring-Opening in Substituted Oxabicyclo[4.1.0]heptanes

Executive Summary

Substituted oxabicyclo[4.1.0]heptanes (cyclohexene oxides) are highly valued rigid carbocyclic scaffolds in pharmaceutical development. The kinetic profiling of their nucleophilic ring-opening is critical for scaling up syntheses, understanding regioselectivity, and controlling polymerization behaviors. This guide objectively compares two primary analytical methodologies for extracting kinetic data from these systems: In-Situ Fourier Transform Infrared Spectroscopy (ReactIR) and Offline High-Field ¹H-NMR . By examining experimental workflows, data density, and mechanistic fidelity, this guide provides researchers with a definitive framework for selecting the optimal kinetic monitoring technology.

Mechanistic Context: The Oxabicyclo[4.1.0]heptane System

The ring-opening of substituted cyclohexene oxides is governed by strict stereoelectronic requirements. According to the Fürst-Plattner rule , nucleophilic attack on the half-chair conformation of the epoxide must proceed via a trans-diaxial trajectory. This ensures optimal orbital overlap between the incoming nucleophile and the σ∗ antibonding orbital of the C–O bond, yielding an axial-axial substituted product.

Because these reactions are notoriously slow at ambient conditions, Lewis acids are typically employed to catalyze the transformation. Recent computational studies demonstrate that Lewis acids do not merely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide; they fundamentally reduce the steric (Pauli) repulsion between the reactants, significantly lowering the reaction barrier[1].

Mechanism Epoxide Oxabicyclo[4.1.0]heptane (Half-Chair) Activation Lewis Acid Coordination (Reduces Pauli Repulsion) Epoxide->Activation Attack Nucleophilic Attack (Trans-Diaxial Trajectory) Activation->Attack Product Axial-Axial Ring-Opened Product Attack->Product

Fig 1. Mechanistic pathway of Lewis acid-catalyzed epoxide ring-opening.

Analytical Methodologies: In-Situ FTIR vs. Offline NMR

Capturing accurate kinetic data (e.g., rate constants, activation energy Ea​ ) for highly exothermic, catalyzed ring-opening reactions requires robust analytical technologies.

  • In-Situ FTIR (ReactIR): Utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor. It enables Reaction Progress Kinetic Analysis (RPKA) by continuously monitoring the disappearance of the epoxide's characteristic C-O-C asymmetric stretch (~830 cm⁻¹) under true reaction conditions[2].

  • Offline ¹H-NMR: The traditional benchtop approach, relying on discrete aliquot sampling from the reactor, chemical quenching, and subsequent integration of the epoxide methine protons versus product peaks.

Workflow cluster_FTIR In-Situ FTIR (ReactIR) cluster_NMR Offline 1H-NMR Start Reaction Initiation (Substituted Epoxide + Catalyst) Probe Continuous ATR-FTIR Monitoring (C-O-C stretch at 830 cm⁻¹) Start->Probe Sample Discrete Aliquot Sampling Start->Sample Data Real-Time Peak Integration Probe->Data Kinetic1 High-Density RPKA Profile Data->Kinetic1 Quench Rapid Quench & Dilution Sample->Quench Kinetic2 Low-Density Kinetic Profile Quench->Kinetic2

Fig 2. Comparative workflow of In-Situ FTIR vs. Offline NMR for kinetic monitoring.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, kinetic protocols must be designed as self-validating systems. Below are the optimized methodologies for both technologies.

Protocol A: In-Situ FTIR (Reaction Progress Kinetic Analysis)

Causality Focus: Continuous monitoring eliminates the risk of missing short-lived intermediates and prevents thermal disruption of the reaction equilibrium.

  • Probe Calibration & Baseline Establishment:

    • Action: Insert the ATR-FTIR probe into the solvent and equilibrate to the exact target reaction temperature (e.g., 25 °C) before collecting the background spectrum.

    • Causality: Solvent refractive indices are highly temperature-dependent. Calibrating at the reaction temperature prevents baseline drift and artificial absorbance artifacts during the exothermic ring-opening.

  • Self-Validation (Calibration Curve):

    • Action: Spike the solvent with 5 known concentrations of 1-methyl-7-oxabicyclo[4.1.0]heptane and an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Validation: Plot absorbance vs. concentration to confirm the Beer-Lambert law holds linearly ( R2>0.99 ) across the operational range.

  • Reaction Initiation & Data Acquisition:

    • Action: Inject the Lewis acid catalyst and nucleophile. Record spectra every 15 seconds. Track the decay of the C-O-C stretch at 830 cm⁻¹ and the emergence of the product C-OH stretch at ~3400 cm⁻¹.

  • RPKA Processing: Extract the continuous concentration-time matrix to determine the reaction order and rate constants dynamically[2].

Protocol B: Offline ¹H-NMR (Discrete Sampling)

Causality Focus: Precise quenching is mandatory to prevent the reaction from continuing inside the NMR tube, which would artificially inflate conversion rates.

  • Reaction Setup:

    • Action: Initiate the reaction in a temperature-controlled flask with a chemically inert internal standard (e.g., hexamethyldisiloxane, HMDSO) added to the bulk mixture.

  • Aliquot Sampling & Rapid Quenching:

    • Action: Withdraw 50 µL aliquots every 5 minutes. Immediately inject the aliquot into an NMR tube pre-filled with 500 µL of cold CDCl₃ containing a catalyst poison (e.g., triethylamine for acid catalysts).

    • Causality: The cold temperature slows the kinetics, while the triethylamine irreversibly binds the Lewis acid, instantly arresting the ring-opening process.

  • Self-Validation (Mass Balance Check):

    • Action: Acquire the ¹H-NMR spectrum. Integrate the sum of the unreacted epoxide methine protons and the product protons against the HMDSO internal standard.

    • Validation: The total molar sum must remain ≥98% of the initial concentration. A drop in mass balance indicates volatile loss or the formation of undetected polymeric side products.

Quantitative Data Comparison

Recent comparative studies on the ring-opening of cyclohexene oxide (CHO) highlight the stark differences in data resolution between continuous and discrete monitoring. For instance, CHO exhibits superior ring-opening activity driven by its rigid six-membered ring structure, yielding first-order kinetics with a low activation energy ( Ea​ = 39.7 kJ/mol) and high turnover frequencies (TOF: 7120 h⁻¹)[3].

Table 1: Kinetic Parameter Extraction (Cyclohexene Oxide Ring-Opening)

ParameterIn-Situ FTIR (ReactIR)Offline ¹H-NMRAnalytical Implication
Data Density ~240 points / hour~6-12 points / hourFTIR captures rapid initial-rate kinetics missed by NMR.
Activation Energy ( Ea​ ) 39.7 ± 0.2 kJ/mol41.1 ± 1.5 kJ/molFTIR provides higher precision due to continuous RPKA mapping[3].
Turnover Frequency (TOF) 7120 h⁻¹6950 h⁻¹NMR slightly underestimates TOF due to sampling delays[3].
Reaction Order Dynamically mappedAssumed via initial ratesFTIR identifies catalyst inhibition or order-decay in real-time.

Table 2: Operational Performance Metrics

MetricIn-Situ FTIR (ReactIR)Offline ¹H-NMR
Thermal Artifacts None (Isothermal monitoring)High risk (Exothermic sampling variations)
Quench Artifacts Not applicableHigh risk (Incomplete catalyst poisoning)
Intermediate Detection Excellent (Captures transient species)Poor (Intermediates decay during prep)
Structural Elucidation Moderate (Functional group tracking)Excellent (Absolute stereochemistry confirmation)

Conclusion

For the kinetic study of epoxide ring-opening in substituted oxabicyclo[4.1.0]heptanes, In-Situ FTIR (ReactIR) is the superior technology for extracting thermodynamic and kinetic parameters (such as Ea​ and TOF). By enabling Reaction Progress Kinetic Analysis (RPKA), it eliminates the quenching artifacts and time-delays inherent to offline sampling, providing a high-fidelity window into the Pauli-repulsion lowering mechanisms of Lewis acid catalysts. However, Offline ¹H-NMR remains an indispensable complementary tool for validating the absolute trans-diaxial stereochemistry of the final product as dictated by the Fürst-Plattner rule. Best practice in modern drug development dictates using In-Situ FTIR for kinetic profiling, cross-validated by end-point NMR structural analysis.

References

  • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: nih.gov URL: [Link][1]

  • Title: Direct Comparative Study of Ring-Opening Polymerization between Propylene Oxide and Cyclohexene Oxide: Geometric Control of Epoxide Polymerization Behaviors Source: acs.org URL: [Link][3]

  • Title: Mechanism of an Organoboron-Catalyzed Domino Reaction: Kinetic and Computational Studies of Borinic Acid-Catalyzed Regioselective Chloroacylation of 2,3-Epoxy Alcohols Source: nih.gov URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive intermediates. 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS: 15536-71-7), an alicyclic epoxide also known as 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive intermediates. 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS: 15536-71-7), an alicyclic epoxide also known as 4-tert-butylcyclohexene oxide, is a prime example of a compound that demands rigorous operational discipline[1][2]. While invaluable in organic synthesis and drug development for its ability to undergo stereospecific ring-opening reactions, its inherent reactivity profile presents significant occupational hazards[3].

This guide bypasses generic safety advice to provide you with a mechanistic understanding of the risks, a causality-driven Personal Protective Equipment (PPE) matrix, and self-validating protocols for handling and disposal.

Mechanistic Hazard Analysis

To handle an epoxide safely, one must understand why it is dangerous. The three-membered oxirane ring in 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is highly strained[1][4].

  • Alkylating Potential: The thermodynamic drive to relieve ring strain makes it highly susceptible to nucleophilic attack. In a biological context, this means the epoxide acts as a strong alkylating agent, capable of covalently binding to nucleophilic sites on proteins and DNA[3][5]. Consequently, it must be handled as a suspected mutagen and sensitizer.

  • Exothermic Polymerization: In the presence of strong acids, bases, or catalytic impurities, epoxides can undergo rapid, highly exothermic auto-polymerization, potentially leading to thermal runaway and container rupture[3][6].

  • Irritation & Flammability: Like many low-molecular-weight epoxides, it is a severe skin, eye, and respiratory irritant, and its vapors are flammable[3][7].

Quantitative Data & Chemical Profile

Table 1: Physicochemical Properties & Hazard Metrics

ParameterValue / ClassificationMechanistic Implication
CAS Number 15536-71-7[1]Unique identifier for safety tracking and SDS retrieval.
Molecular Formula C10H18O[8]High carbon-to-oxygen ratio indicates a flammable profile.
Molecular Weight 154.25 g/mol [1]Volatile enough to pose an inhalation hazard at room temperature.
Topological Polar Surface Area 12.5 Ų[1]Highly lipophilic; rapidly absorbs through intact human skin.
Primary Hazards Skin/Eye Irritant, Flammable[3][7]Requires strict barrier protection and environmental ignition control.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for reactive epoxides. The following matrix details the required equipment and the scientific rationale for each choice[3][6][7].

Table 2: PPE Requirements and Causality

PPE CategorySpecificationCausality (Why it is required)
Hand Protection Double-gloving: Inner standard nitrile, Outer Butyl Rubber or Silver Shield®.Epoxides rapidly permeate standard thin nitrile/latex. Butyl rubber provides superior chemical resistance against alkylating agents.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shield.Liquid splashes can cause irreversible corneal damage via protein alkylation. Safety glasses lack peripheral vapor protection[3][7].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Chemical-resistant apron.Mitigates the risk of ignition from static discharge or thermal runaway, while preventing skin absorption[6].
Respiratory Class II Type B2 Fume Hood (100% exhaust). NIOSH OV respirator if outside hood.Vapors are respiratory irritants and suspected mutagens. Total exhaust prevents the recirculation of toxic vapors into the lab[3][6].

Operational Workflows & Self-Validating Protocols

Methodology 1: Safe Material Transfer (Syringe/Septum Method) Self-Validation Check: If you smell a sweet, ether-like odor at any point, your engineering controls have failed. Evacuate the fume hood immediately.

  • Preparation: Purge the receiving flask with inert gas (N2 or Argon) to displace oxygen and moisture, preventing unwanted side reactions[6][9].

  • Needle Selection: Use a long, flexible stainless-steel cannula or a Luer-lock syringe with a non-coring needle (e.g., 18-20 gauge) to prevent septum degradation and core dropping.

  • Pressure Equalization: Insert a nitrogen line with a bubbler into the 3-tert-butyl-7-oxabicyclo[4.1.0]heptane reagent bottle to equalize pressure. Never draw a vacuum on the epoxide container.

  • Extraction: Slowly withdraw the required volume. Invert the syringe and expel any gas bubbles back into the reagent bottle to ensure volumetric accuracy and prevent aerosolization.

  • Transfer: Transfer the liquid dropwise into the reaction vessel under active stirring and temperature control (typically 0°C to room temperature) to manage the exothermic heat of reaction.

Methodology 2: Post-Reaction Quenching and Waste Segregation Self-Validation Check: Monitor the temperature of the waste container. A stable temperature for 30 minutes indicates complete, successful quenching.

  • Quenching: Never dispose of unreacted epoxide directly into a waste carboy. Quench residual 3-tert-butyl-7-oxabicyclo[4.1.0]heptane by slowly adding it to a stirred solution of a mild nucleophile (e.g., 1M sodium thiosulfate or dilute ammonium hydroxide) in an ice bath.

  • Verification: Allow the mixture to stir for at least 2 hours to ensure complete ring-opening.

  • Segregation: Once quenched, transfer the aqueous and organic layers to their respective, explicitly labeled waste containers (e.g., "Quenched Epoxide Organic Waste - Flammable")[6][10]. Do not mix with acidic waste streams.

Workflow Visualization

EpoxideWorkflow Start Pre-Op Validation (Fume Hood & Inert Gas) PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Transfer Material Transfer (Syringe/Schlenk Line) PPE->Transfer Reaction Reaction Execution (Temp Control) Transfer->Reaction Spill Spill/Exposure (Evacuate & Contain) Transfer->Spill Quench Chemical Quenching (Mild Nucleophile) Reaction->Quench Reaction->Spill Disposal Waste Disposal (Segregated Organics) Quench->Disposal

Operational workflow for safe handling and disposal of reactive epoxides.

Emergency Response & Spill Containment

  • Small Spills (<50 mL): Do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized chemical spill pad)[7][10]. Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[6].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will strip natural oils and enhance the dermal absorption of the epoxide[7][11]. Seek immediate medical attention.

References

  • National Institutes of Health. "(1R,3S,6S)-3-tert-butyl-7-oxabicyclo[4.1.0]heptane". PubChem. URL: [Link]

  • Accela ChemBio. "1240527-27-8 3-methyl-N-(propan-2-yl)aniline hydrochloride" (Includes CAS 15536-71-7 catalog data). URL: [Link]

  • National Toxicology Program. "Nomination Background: Cyclohexene oxide (CASRN: 286-20-4)". NIH. URL: [Link]

  • Tetra. "TTA11: 4-Vinyl-1-Cyclohexene 1,2-Epoxide Safety Data Sheet". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
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